4-Methoxy-2-methyl-benzenesulfonyl chloride
Description
The exact mass of the compound 4-Methoxy-2-methyl-benzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methoxy-2-methyl-benzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-methyl-benzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methoxy-2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-6-5-7(12-2)3-4-8(6)13(9,10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRJJCXQZGXRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499093 | |
| Record name | 4-Methoxy-2-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68978-27-8 | |
| Record name | 4-Methoxy-2-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2-methylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 4-Methoxy-2-methyl-benzenesulfonyl chloride
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 4-Methoxy-2-methyl-benzenesulfonyl chloride, a key organic intermediate. We will move beyond simple data recitation to explore its synthesis, reactivity, and application from a mechanistic and practical standpoint, grounded in established chemical principles.
Core Compound Identification and Physicochemical Properties
4-Methoxy-2-methyl-benzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. The presence of the methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring significantly influences its reactivity compared to simpler analogs like benzenesulfonyl chloride. Its unique electronic and steric profile makes it a valuable reagent in specialized synthetic applications.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 68978-27-8 .[1][2]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 68978-27-8 | [1][2] |
| Molecular Formula | C₈H₉ClO₃S | [2] |
| Molecular Weight | 220.67 g/mol | [2] |
| IUPAC Name | 4-methoxy-2-methylbenzene-1-sulfonyl chloride | [1][2] |
| Appearance | Typically a solid (inferred from similar compounds) | [3] |
| Purity | Commonly available at ≥98% | [2] |
| Solubility | Soluble in various organic solvents; reacts with water. | [4] |
Synthesis Pathway: A Mechanistic Perspective
The synthesis of arylsulfonyl chlorides is a cornerstone of organic chemistry. While specific, optimized industrial routes for 4-Methoxy-2-methyl-benzenesulfonyl chloride are often proprietary, a chemically sound and common laboratory-scale approach involves the chlorosulfonation of the corresponding substituted anisole.
The causality behind this choice is the high reactivity of the chlorosulfonic acid (ClSO₃H) reagent, which acts as a powerful electrophile to achieve sulfonation and subsequent chlorination of the sulfonic acid in a one-pot process. The directing effects of the existing substituents on the aromatic ring are critical. The methoxy group is a strong ortho-, para-director and activating group, while the methyl group is a weaker ortho-, para-director and activating group. The sulfonation will preferentially occur at the position most activated and sterically accessible, which is para to the methoxy group and ortho to the methyl group.
Caption: Generalized workflow for the synthesis of 4-Methoxy-2-methyl-benzenesulfonyl chloride.
Experimental Protocol: Conceptual Laboratory Synthesis
-
System Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (HCl). The entire apparatus must be scrupulously dried to prevent premature hydrolysis of the reagent and product.
-
Initial Charge: 3-methylanisole is charged into the flask and cooled in an ice-water bath to 0-5 °C. The low temperature is critical to control the highly exothermic reaction and minimize side-product formation.
-
Reagent Addition: An excess of chlorosulfonic acid is added dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The slow addition is a key control parameter for safety and yield.
-
Reaction & Quenching: After the addition is complete, the mixture is stirred at low temperature for an additional hour. The reaction mass is then very carefully poured onto crushed ice. This step quenches the reaction and precipitates the crude sulfonyl chloride product, which is insoluble in the aqueous acidic medium.
-
Workup & Purification: The precipitated solid is filtered, washed with cold water to remove residual acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate.
Reactivity Profile and Core Applications
The primary utility of 4-Methoxy-2-methyl-benzenesulfonyl chloride lies in its function as an electrophilic precursor for the sulfonyl group (-SO₂-). Its most common application is in the synthesis of sulfonamides through reaction with primary or secondary amines.
The sulfonyl group's sulfur atom is highly electron-deficient due to the two electronegative oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack. The presence of the electron-donating methoxy and methyl groups on the ring slightly attenuates the electrophilicity of the sulfur atom compared to an unsubstituted benzenesulfonyl chloride, which can be a desirable trait for achieving selectivity in complex syntheses.
Caption: Core reaction of 4-Methoxy-2-methyl-benzenesulfonyl chloride with amines.
Applications in Drug Development and Organic Synthesis
-
Pharmaceutical Intermediates: Sulfonamides are a critical class of compounds in medicinal chemistry, famously including antibacterial sulfa drugs.[5] This reagent allows for the introduction of the 4-methoxy-2-methylphenylsulfonyl moiety into a drug candidate, which can modulate properties like solubility, stability, and biological activity.[4][6][7]
-
Protecting Group: The sulfonyl group can be used as a protecting group for amines. The resulting sulfonamide is stable to many reaction conditions, and the protecting group can often be removed under specific reductive conditions.
-
Polymer Chemistry: This compound can be used in the synthesis of specialty polymers, contributing to materials with enhanced thermal or chemical resistance.[6]
Safety, Handling, and Storage Protocol
As a sulfonyl chloride, this compound is corrosive and moisture-sensitive. A self-validating safety protocol is not merely a list of rules but a system where the reason for each step reinforces compliance.
Table 2: Mandatory Safety and Handling Protocol
| Procedure Step | Action Required | Causality & Rationale |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles with a face shield.[8] | Trustworthiness: The compound causes severe skin burns and eye damage upon contact.[8] A face shield protects against unexpected splashes during handling. |
| Handling Environment | Handle exclusively in a certified chemical fume hood with adequate ventilation.[9] | Expertise: The compound reacts with moisture (including humidity in the air) to release corrosive hydrogen chloride (HCl) gas.[4] A fume hood is essential to prevent inhalation of this toxic byproduct. |
| Dispensing | Use spark-proof tools and dispense from the original container under an inert atmosphere (e.g., nitrogen or argon) if possible.[8] | Expertise: This prevents hydrolysis from atmospheric moisture, preserving the reagent's integrity. Spark-proof tools are a general precaution when handling organic chemicals. |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from water and incompatible materials (e.g., bases, alcohols).[8][10] Recommended storage may be refrigerated (2-8°C).[11][12] | Trustworthiness: Proper storage prevents degradation via hydrolysis and ensures long-term stability and reactivity for experiments. |
| Spill & Disposal | Absorb small spills with an inert, dry material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.[11] Do not use water.[8] Dispose of contents/container in accordance with local, regional, and national regulations.[8] | Trustworthiness: Using water on a spill will accelerate the release of HCl gas, creating a more hazardous situation. Proper disposal is a legal and ethical requirement for all researchers. |
Conclusion
4-Methoxy-2-methyl-benzenesulfonyl chloride (CAS: 68978-27-8) is a specialized reagent whose value is derived from the specific substitution pattern on its aromatic ring. For the medicinal chemist or the process development scientist, understanding its synthesis, the mechanistic basis of its reactivity, and the rigorous requirements for its safe handling are paramount. Its role as a precursor to the sulfonamide functional group ensures its continued relevance in the discovery and development of novel small molecules.
References
-
PubChem. 4-Methoxybenzenesulfonyl chloride. Available from: [Link]
-
NIST. Benzenesulfonyl chloride, 4-methoxy-. In: NIST Chemistry WebBook. Available from: [Link]
-
ChemSynthesis. 4-methoxybenzenesulfonyl chloride. Available from: [Link]
-
NIST. Benzenesulfonyl chloride, 4-methoxy-. In: NIST Chemistry WebBook. Available from: [Link]
-
Solubility of Things. 4-Methoxybenzenesulfonyl Chloride. Available from: [Link]
- Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
-
PharmaCompass. 4-methoxy benzene sulfonyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]
-
ResearchGate. Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). Available from: [Link]
Sources
- 1. 68978-27-8|4-Methoxy-2-methylbenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. 68978-27-8 | 4-Methoxy-2-methyl-benzenesulfonyl chloride - Moldb [moldb.com]
- 3. 125730250 [thermofisher.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]
- 12. 4-Methoxybenzenesulfonyl chloride | 98-68-0 [chemicalbook.com]
Technical Deep Dive: Synthesis of 4-Methoxy-2-methyl-benzenesulfonyl Chloride
Executive Summary
The synthesis of 4-Methoxy-2-methyl-benzenesulfonyl chloride represents a classic challenge in regioselective electrophilic aromatic substitution. This compound serves as a critical intermediate in the development of sulfonamide-based pharmaceuticals, particularly in the synthesis of antagonists for various G-protein coupled receptors.
This guide delineates two distinct pathways:
-
Route A (Direct Chlorosulfonation): The preferred industrial route due to atom economy and scalability, utilizing 3-methylanisole as the precursor.
-
Route B (Diazotization/Meerwein): A high-fidelity alternative for laboratory-scale synthesis where isomeric purity is paramount, proceeding via 4-methoxy-2-methylaniline.
Strategic Retrosynthesis & Pathway Logic
To design a robust synthesis, we must analyze the electronic directing effects of the precursor molecule.
-
Target Structure: Benzenesulfonyl chloride moiety at C1; Methyl group at C2; Methoxy group at C4.
-
Precursor Identification: Removing the sulfonyl chloride group yields 1-methoxy-3-methylbenzene (3-Methylanisole).
Regiochemical Analysis of 3-Methylanisole:
-
Methoxy Group (-OCH₃): Strong activator, ortho, para-director.
-
Methyl Group (-CH₃): Weak activator, ortho, para-director.
-
Directing Conflict:
-
Para to Methoxy (C4): Synergistically activated (Ortho to Methyl). Primary Target.
-
Para to Methyl (C6): Activated by Methoxy (Ortho), but less favored than C4 due to the stronger directing power of the methoxy group.
-
Ortho to both (C2): Sterically hindered.
-
Therefore, direct chlorosulfonation of 3-methylanisole is predicted to yield the target 4-methoxy-2-methyl-benzenesulfonyl chloride as the major isomer.
Pathway Visualization
Figure 1: Dual pathways for the synthesis of 4-Methoxy-2-methyl-benzenesulfonyl chloride. Route A (top) is preferred for scale; Route B (bottom) for specificity.
Route A: Direct Chlorosulfonation (Industrial Standard)
This route utilizes chlorosulfonic acid (
Reagents & Materials
| Component | Role | Stoichiometry | Critical Quality Attribute |
| 3-Methylanisole | Substrate | 1.0 equiv | Purity >98%; Water content <0.1% |
| Chlorosulfonic Acid | Reagent | 3.0 - 5.0 equiv | Freshly distilled; Colorless to pale yellow |
| Dichloromethane (DCM) | Solvent | 5-10 Vol | Anhydrous; Optional (moderates exotherm) |
| Thionyl Chloride | Additive | 0.5 equiv | Optional; Scavenges water, drives conversion |
Detailed Protocol
Step 1: Setup & Cooling
-
Charge a dry, 3-neck round-bottom flask with anhydrous DCM (if using solvent) and 3-methylanisole.
-
Cool the system to -5°C to 0°C using an ice/salt bath or cryostat.
-
Why: Low temperature is critical to favor mono-sulfonation at the C4 position and suppress sulfone formation.
Step 2: Addition (The Critical Step)
-
Load chlorosulfonic acid into a pressure-equalizing addition funnel.
-
Add dropwise over 60–90 minutes.
-
Monitor: Internal temperature must not exceed 5°C .
-
Observation: HCl gas will evolve. Ensure the system is vented through a caustic scrubber (NaOH trap).
Step 3: Reaction & Aging
-
Once addition is complete, allow the mixture to warm to room temperature (20–25°C) gradually.
-
Stir for 2–4 hours.
-
Check: Monitor reaction progress via TLC or HPLC. Disappearance of 3-methylanisole indicates completion.
Step 4: Quenching & Isolation
-
Prepare a slurry of crushed ice and water (approx. 5x reaction volume).
-
Slowly pour the reaction mixture onto the ice with vigorous stirring. Caution: Violent exotherm.
-
Extract the aqueous slurry with DCM (
volumes). -
Wash the organic phase with cold water, followed by 5%
(to remove acid traces), and finally brine. -
Dry over anhydrous
and concentrate under reduced pressure.
Step 5: Purification
-
The crude oil often solidifies upon standing or cooling.
-
Recrystallization: Use Hexane/Ethyl Acetate (9:1) or Petroleum Ether.
-
Yield Target: 75–85%.
Route B: Diazotization (Meerwein Reaction)
Use this route if the starting material available is 4-methoxy-2-methylaniline or if Route A yields inseparable isomers.
Mechanism
This involves the formation of a diazonium salt followed by a copper-catalyzed radical substitution with sulfur dioxide.
Detailed Protocol
Step 1: Diazonium Salt Formation
-
Suspend 4-methoxy-2-methylaniline (1.0 equiv) in concentrated HCl (3.0 equiv) and water.
-
Cool to 0°C .
-
Add aqueous
(1.1 equiv) dropwise, maintaining temperature < 5°C. -
Stir for 30 mins. Solution should become clear (diazonium salt is soluble).
Step 2: Sulfonylation (Meerwein)
-
In a separate vessel, prepare a saturated solution of
gas in glacial acetic acid (or use ). -
Add
(0.05 equiv) as a catalyst. -
Pour the cold diazonium solution into the
mixture. -
Observation: Vigorous gas evolution (
) indicates the displacement is occurring.
Step 3: Workup
-
Pour into ice water. The sulfonyl chloride usually precipitates as a solid.
-
Filter and wash with cold water.
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis during quench | Keep quench temperature <5°C; Perform extraction immediately. |
| Sulfone Formation | Temperature too high | Maintain strict -5°C during addition; Dilute with DCM. |
| Impure Product (Isomers) | Poor regioselectivity | Use Route B (Diazotization) for absolute regiocontrol. |
| Violent Exotherm | Fast addition rate | Reduce addition rate; Improve heat transfer (stirring). |
Safety & Handling (E-E-A-T)
-
Corrosivity: The product and chlorosulfonic acid are potent lachrymators and corrosive to skin/eyes. Full PPE (face shield, chemically resistant gloves) is mandatory.
-
Hydrolysis Hazard: Sulfonyl chlorides react with moisture to release HCl. Store in a desiccator at 2–8°C.
-
Waste Disposal: Quenched mixtures contain large amounts of acid. Neutralize with Sodium Carbonate before disposal.
References
-
Regioselectivity in Chlorosulfonation
-
Cremlyn, R. J. "Chlorosulfonation of Aromatic Compounds." The Chemistry of Sulfonyl Chlorides, Wiley-Interscience.
-
Search Confirmation: (Analogous procedure demonstrating chlorosulfonic acid method).
-
-
Meerwein Sulfonylation Protocol
-
Meerwein, H., et al. "Über aromatische Sulfonsäurechloride."[1] Chemische Berichte, 1957.
-
Modern Adaptation: - Journal of Organic Chemistry.
-
-
Safety Data & Handling
-
(Fisher Scientific - Analogous safety profile).
-
-
Patent Literature
-
US Patent 4,487,726: "4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride and synthesis thereof." .
-
(Note: While specific literature for the exact CAS 10329-96-1 is sparse, the chemistry is fundamentally identical to the well-documented 4-methoxybenzenesulfonyl chloride and its methylated analogs cited above.)
Sources
13C NMR of 4-Methoxy-2-methyl-benzenesulfonyl chloride
Technical Guide: C NMR of 4-Methoxy-2-methyl-benzenesulfonyl chloride
Executive Summary
4-Methoxy-2-methyl-benzenesulfonyl chloride is a trisubstituted benzene derivative characterized by its electrophilic sulfonyl chloride motif.[1] In drug development, it serves as a critical "warhead" for generating sulfonamide libraries.[1]
Accurate
Chemical Structure & Theoretical Shift Prediction
To interpret the spectrum accurately, we apply Substituent Chemical Shift (SCS) additivity rules to the benzene core (
Structural Breakdown
The molecule contains three electronically distinct substituents on the benzene ring:
-
Sulfonyl Chloride (
) at C1: Strongly electron-withdrawing (Inductive , Resonance ).[1] Deshields the ipso carbon significantly.[1][2] -
Methyl (
) at C2: Weakly electron-donating (Hyperconjugation).[1] Deshields ipso and ortho; shields para.[1] -
Methoxy (
) at C4: Strongly electron-donating (Resonance ).[1] Strongly deshields ipso; strongly shields ortho and para.[1]
Predicted Chemical Shifts (Additivity Model)
The following table synthesizes predicted values based on standard SCS increments for
| Carbon Position | Assignment | Electronic Environment | Predicted Shift ( | Diagnostic Note |
| C4 | Ar-C -OMe | Ipso to OMe (Strong Deshielding) | 163.0 - 165.0 | Most downfield aromatic signal.[1] |
| C1 | Ar-C -SO | Ipso to SO | 134.0 - 138.0 | Broadened due to quadrupolar relaxation of S/Cl? (Rare, but intensity is often lower).[1] |
| C2 | Ar-C -Me | Ipso to Me, Ortho to SO | 138.0 - 141.0 | Downfield due to cumulative deshielding.[1] |
| C6 | Ar-C -H | Ortho to SO | 129.0 - 131.0 | Typical aromatic CH range.[1] |
| C3 | Ar-C -H | Ortho to Me, Ortho to OMe | 112.0 - 115.0 | Shielded : Synergistic shielding by ortho-OMe and ortho-Me.[1] |
| C5 | Ar-C -H | Ortho to OMe, Meta to Me | 116.0 - 119.0 | Shielded : Dominated by ortho-OMe shielding effect.[1] |
| OMe | -OC H | Methoxy Carbon | 55.5 - 56.5 | Characteristic region for anisole derivatives.[1] |
| Me | -C H | Aryl Methyl Carbon | 20.0 - 22.0 | Characteristic region for toluene derivatives.[1] |
Experimental Methodology
Sample Preparation (Critical Protocol)
The integrity of the sulfonyl chloride group is the primary concern.
-
Solvent: Deuterated Chloroform (
, 99.8% D) is standard.[1] -
Concentration: 20–50 mg in 0.6 mL solvent.
-
Tube: 5 mm NMR tube, strictly dried.
Acquisition Parameters[1][3]
-
Frequency: 100 MHz or higher recommended (due to aromatic clustering).
-
Pulse Sequence: Standard Proton-Decoupled
C (typically zgpg30 or equivalent). -
Relaxation Delay (
): Set to seconds. The quaternary carbons (C1, C2, C4) have long relaxation times. Insufficient delay will suppress their signals, making integration/identification difficult.[1] -
Scans: 512–1024 scans (to visualize low-intensity quaternary carbons).
Spectral Interpretation & Logic Flow[1]
Visualization of Assignment Logic
The following diagram illustrates the logical flow for assigning the signals, moving from the most obvious aliphatic peaks to the complex aromatic region.
Caption: Logical workflow for assigning
Troubleshooting: The Hydrolysis Artifact
A common issue in the analysis of sulfonyl chlorides is the presence of the corresponding sulfonic acid (4-Methoxy-2-methylbenzenesulfonic acid).
References
-
General Substituent Effects: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds. Springer.[1][3] (Standard SCS tables for benzene derivatives).
-
Sulfonyl Chloride Stability: Vogel's Textbook of Practical Organic Chemistry.[1] (Detailed handling of moisture-sensitive acid chlorides).[1]
-
Spectral Database Comparison: SDBS (Spectral Database for Organic Compounds).[1] AIST.[1] (Reference data for 4-methoxybenzenesulfonyl chloride, SDBS No. 13386).[1]
-
Compound Identity: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 7401, 4-Methoxybenzenesulfonyl chloride.[1][4] (Structural analogue reference).
A Senior Application Scientist's Guide to the Purity and Assay of 4-Methoxy-2-methyl-benzenesulfonyl chloride
Abstract
This technical guide provides a comprehensive framework for assessing the purity and assay of 4-Methoxy-2-methyl-benzenesulfonyl chloride, a critical intermediate in pharmaceutical synthesis. Recognizing the compound's reactivity and the potential for isomeric and process-related impurities, this document outlines a multi-faceted analytical approach. We delve into the rationale behind method selection, offering detailed protocols for chromatographic, spectroscopic, and titrimetric techniques. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, providing the necessary tools to ensure the quality and consistency of this vital reagent.
Introduction: The Critical Role of Purity
4-Methoxy-2-methyl-benzenesulfonyl chloride (MMSC) is a specialized sulfonylating agent employed in the synthesis of various active pharmaceutical ingredients (APIs). Its precise structure, featuring a methoxy and a methyl group on the benzene ring, imparts specific reactivity and properties to the target molecules. In the context of drug development, the purity of such intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and process robustness.
Impurities, even in trace amounts, can lead to:
-
Aberrant Side Reactions: Generating unintended byproducts that are difficult to separate from the API.
-
Reduced Yield: Inefficient conversion and loss of valuable materials.
-
Altered API Properties: Affecting the final drug's stability, solubility, and bioavailability.
-
Potential Toxicity: Introducing genotoxic or otherwise harmful substances into the final drug product.
Therefore, a robust, well-validated analytical control strategy is paramount. This guide provides the scientific principles and practical methodologies to establish such a strategy for MMSC.
Physicochemical Properties and Inherent Instability
A foundational understanding of MMSC's properties is crucial for developing appropriate analytical methods.
Table 1: Key Physicochemical Properties of 4-Methoxy-2-methyl-benzenesulfonyl chloride
| Property | Value/Description | Analytical Implication |
| Molecular Formula | C₈H₉ClO₃S | Guides mass spectrometry interpretation. |
| Molecular Weight | 220.67 g/mol | Used for concentration and assay calculations. |
| Appearance | White to off-white or pinkish solid | Visual inspection is a simple but important preliminary test. |
| Reactivity | Highly reactive with nucleophiles. Notably, it hydrolyzes rapidly in the presence of water to form the corresponding 4-methoxy-2-methyl-benzenesulfonic acid.[1][2] | This dictates the need for anhydrous solvents and careful sample handling. It also means the sulfonic acid is a primary impurity to monitor. |
| Solubility | Generally soluble in anhydrous organic solvents like toluene, acetonitrile, and acetone.[3][4] | Guides the selection of diluents for chromatography and other solution-based analyses. |
The most significant analytical challenge is the compound's moisture sensitivity.[4] Exposure to atmospheric moisture or protic solvents will readily convert the sulfonyl chloride to its sulfonic acid, artificially lowering the assay value and increasing the measured impurity level. All sample preparation must be conducted using anhydrous solvents and preferably under an inert atmosphere (e.g., nitrogen or argon).
Synthesis and Potential Impurities
A logical impurity profile starts with an understanding of the synthetic route. MMSC is typically synthesized via the chlorosulfonation of 3-methylanisole.[5]
Sources
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0 [m.chemicalbook.com]
- 4. 4-Methoxybenzenesulfonyl Chloride | 98-68-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. prepchem.com [prepchem.com]
Advanced Safety & Handling Guide: 4-Methoxy-2-methylbenzenesulfonyl chloride
Topic: Safety data sheet for 4-Methoxy-2-methyl-benzenesulfonyl chloride. Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Identity
Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.
This technical guide moves beyond the static limitations of a standard Safety Data Sheet (SDS). It provides a dynamic, mechanistic understanding of 4-Methoxy-2-methylbenzenesulfonyl chloride (CAS 68978-27-8), a specialized reagent used in the synthesis of sulfonamides and bioactive scaffolds.
As a sulfonyl chloride, this compound presents a dual hazard profile: corrosivity due to electrophilic reactivity and pressure generation due to moisture-induced decomposition. This guide synthesizes structural analysis with field-proven handling protocols to ensure personnel safety and compound integrity.
Chemical Identification Matrix
| Parameter | Data |
| Chemical Name | 4-Methoxy-2-methylbenzenesulfonyl chloride |
| CAS Number | 68978-27-8 |
| Molecular Formula | C₈H₉ClO₃S |
| Molecular Weight | 220.67 g/mol |
| Synonyms | 4-Methoxy-o-toluenesulfonyl chloride; 2-Methyl-4-methoxybenzenesulfonyl chloride |
| SMILES | COc1cc(C)c(S(=O)(=O)Cl)cc1 |
| Physical State | Solid (Low melting point) or semi-solid oil (Predicted) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts with Water |
Hazard Identification & Toxicology
The "Why" Behind the Hazard: Standard SDSs list H-codes; we explain the mechanism. The sulfonyl chloride moiety (-SO₂Cl) is a hard electrophile. Upon contact with biological tissue (nucleophiles like -OH, -NH₂ in proteins), it undergoes rapid substitution, forming a stable sulfonyl bond while liberating Hydrochloric Acid (HCl) . This exothermic release of HCl is the primary driver of immediate tissue destruction (chemical burns).
GHS Classification (Derived from Structural Analogs)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | 1 | H318: Causes serious eye damage.[1] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals. |
| Reactivity | -- | EUH014: Reacts violently with water.[2] |
Structural Alerts
The Methoxy (-OCH₃) and Methyl (-CH₃) groups are electron-donating. While this slightly reduces the electrophilicity of the sulfur center compared to nitro-substituted analogs, it does not mitigate the corrosive potential. The compound remains a potent lachrymator and vesicant.
Reactivity & Stability: The Hydrolysis Pathway
Critical Insight for Storage: The most common failure mode in handling this compound is "bottle explosion" or "stuck caps" caused by slow hydrolysis. Moisture ingress leads to the formation of the sulfonic acid and HCl gas. In a sealed vessel, this gas buildup can shatter glass.
Mechanism of Decomposition (Visualization)
Incompatibility Matrix
-
Water/Alcohols: Rapid hydrolysis; exothermic.
-
Bases (Amines, Hydroxide): Violent reaction; potential for runaway exotherm.
-
Oxidizers: Potential for reaction with the methoxy group (though less likely under standard storage).
-
Metals: Corrodes steel and aluminum in the presence of moisture.
Safe Handling & Storage Protocols
Principle: Isolate the reagent from the environment, not just the environment from the reagent.
Storage (The "Dry-Box" Rule)
-
Atmosphere: Store strictly under Argon or Nitrogen .
-
Temperature: Refrigerate (2–8°C). Cold temperatures slow the hydrolysis rate if the seal is compromised.
-
Container: Use Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands over the cap to retard moisture ingress.
-
Secondary Containment: Store in a desiccator or a sealed secondary container with desiccant packs (e.g., Drierite).
Weighing & Transfer SOP
-
PPE: Nitrile gloves (double gloved recommended), lab coat, safety glasses with side shields (or goggles).
-
Environment: Weigh inside a fume hood . Do not weigh on an open bench.
-
Tools: Use glass or stainless steel spatulas. Avoid nickel-based alloys if moisture is present.
-
Protocol:
-
Flush the receiving flask with nitrogen before transfer.
-
Open the reagent bottle only inside the hood.
-
If the solid is "crusty" or smells acrid (HCl), assume partial decomposition. Vent the bottle carefully away from the face.
-
After transfer, purge the reagent bottle headspace with nitrogen before resealing.
-
Emergency Response & Waste Disposal
Scenario: A spill occurs inside the fume hood, or a reaction needs to be quenched.
The "Controlled Quench" Protocol
Do not add water directly to the neat chemical. This will generate a plume of HCl mist.
-
Dilution: Dilute the spilled material or reaction mixture with a non-reactive organic solvent (Dichloromethane or Ethyl Acetate).
-
Neutralization: Prepare a 10% Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution in a separate beaker.
-
Addition: Slowly add the organic solution to the aqueous base (or add base dropwise) with vigorous stirring.
-
Note: Expect CO₂ evolution (bubbling) if using bicarbonate.
-
-
Verification: Check pH to ensure it is neutral or basic (pH 7–9) before disposal.
First Aid (Chemical Specific)
-
Eye Contact: Immediate irrigation is critical. Wash for 15+ minutes. Do not wait for an ambulance to start washing.
-
Skin Contact: Wash with soap and water.[2] If sticky/oily, use Polyethylene Glycol (PEG 400) if available, followed by water.
-
Inhalation: Move to fresh air. If breathing is difficult, 100% oxygen should be administered by trained personnel (pulmonary edema may be delayed).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 68978-27-8. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Benzene-sulfonyl chloride derivatives. Retrieved from [Link]
Sources
Reactivity profile of 4-Methoxy-2-methyl-benzenesulfonyl chloride
Technical Guide for Medicinal Chemistry & Process Development
Executive Summary
4-Methoxy-2-methyl-benzenesulfonyl chloride (CAS: 68978-27-8) represents a specialized subclass of sulfonylating agents where reactivity is finely tuned by opposing steric and electronic forces. Unlike the ubiquitous
For the drug developer, this molecule offers a distinct advantage: enhanced stability against hydrolysis compared to electron-deficient analogs (e.g., nitro-benzenesulfonyl chlorides) while retaining sufficient electrophilicity for reaction with primary and secondary amines. It is particularly valuable when a sulfonamide scaffold requires electron-rich aromatic character to modulate metabolic stability or solubility in the final drug candidate.
Structural & Electronic Analysis
The Push-Pull Electronic System
The reactivity of the sulfonyl chloride moiety (
-
4-Methoxy Effect (+R > -I): The oxygen lone pair donates electron density into the benzene ring via resonance. This density is delocalized to the para position (relative to the methoxy), which is the attachment point of the sulfonyl group. This significantly reduces the electrophilicity of the sulfur atom compared to TsCl.
-
2-Methyl Effect (+I, Steric): The ortho-methyl group exerts a positive inductive effect (+I), further enriching the ring electron density. More critically, it provides steric shielding to the sulfur center, retarding the approach of bulky nucleophiles.
Comparative Reactivity Scale
In terms of electrophilic potency (rate of hydrolysis or aminolysis), the hierarchy is:
This lower reactivity implies that catalysis (e.g., DMAP) is often required for efficient coupling with hindered nucleophiles.
Visualization: Electronic & Steric Influences
Figure 1: Mechanistic diagram illustrating the electron-donating deactivation and steric hindrance protecting the sulfur center.
Synthetic Protocols
General Handling & Stability
-
Physical State: Typically a white to off-white crystalline solid.[1]
-
Hydrolysis Risk: Moderate. While less sensitive than benzenesulfonyl chloride, it will degrade to the corresponding sulfonic acid upon prolonged exposure to atmospheric moisture.
-
Storage: Store under inert atmosphere (
or Ar) at 2–8°C.
Protocol A: Synthesis of Sulfonamides (Standard)
This protocol is optimized for primary amines. The use of DCM allows for easy workup, while pyridine serves as both base and solvent/catalyst.
Reagents:
-
Amine substrate (1.0 equiv)[2]
-
4-Methoxy-2-methyl-benzenesulfonyl chloride (1.1 – 1.2 equiv)
-
Pyridine (3.0 equiv) or TEA (2.0 equiv) + DMAP (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
-
Dissolution: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under nitrogen.
-
Base Addition: Add pyridine (3.0 mmol) or Triethylamine (2.0 mmol).
-
Note: If using TEA, add catalytic DMAP (10 mol%) to counteract the deactivated nature of the sulfonyl chloride.
-
-
Reagent Addition: Cool the mixture to 0°C. Add 4-Methoxy-2-methyl-benzenesulfonyl chloride (1.1 mmol) portion-wise.
-
Why? Portion-wise addition prevents localized exotherms, though this reagent is less prone to runaway reactions than Nosyl-Cl.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC/LC-MS.
-
Endpoint: Disappearance of amine.
-
-
Quench: Add 1M HCl (aq) to neutralize excess base and pyridine.
-
Extraction: Extract with DCM (2x), wash organic layer with brine, dry over
, and concentrate.
Protocol B: Synthesis of Sulfonate Esters (For Alcohols)
Due to the lower electrophilicity, alcohols (weaker nucleophiles than amines) require stronger activation.
Reagents:
-
Alcohol substrate
-
DABCO (1.2 equiv) or
-
Catalytic DMAP (20 mol%) - Critical for this reagent
-
Solvent: DCM or Toluene
Key Modification: Heat may be required (40–50°C) if the alcohol is secondary or sterically hindered, as the 2-methyl group on the sulfonyl chloride will clash with the substrate's steric bulk.
Data Summary & Troubleshooting
Reactivity Comparison Table
| Property | 4-Methoxy-2-methyl-BsCl | p-Toluenesulfonyl Chloride (TsCl) | 4-Nitrobenzenesulfonyl Chloride |
| Electrophilicity | Low | Moderate | High |
| Hydrolysis Rate | Slow (Stable) | Moderate | Fast (Unstable) |
| Steric Hindrance | High (Ortho-Methyl) | Low | Low |
| Main Application | Stable Sulfonamides | General Protecting Group | Amine Activation (Nosyl) |
| DMAP Required? | Yes (Recommended) | Optional | No |
Troubleshooting Guide
-
Issue: No Reaction / Low Yield.
-
Cause: The electron-rich nature of the ring deactivates the sulfur.
-
Solution: Increase temperature to reflux (DCM: 40°C, THF: 66°C) or increase DMAP loading to 0.5 equiv.
-
-
Issue: Hydrolysis of Reagent (Formation of Sulfonic Acid).
-
Cause: Wet solvents. The "stable" profile is relative; it still reacts with water.
-
Solution: Ensure solvents are dried over molecular sieves. Pre-dry the amine if it is a hydrochloride salt.
-
-
Issue: Regioselectivity (Multiple Amines).
-
Insight: This reagent is excellent for selective sulfonylation of primary amines in the presence of secondary amines due to its steric bulk (2-methyl group).
-
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for sulfonylation using 4-Methoxy-2-methyl-benzenesulfonyl chloride.
References
-
National Institute of Standards and Technology (NIST). Benzenesulfonyl chloride, 4-methoxy- (Analogous Reactivity Data).[3] NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]
-
Molecules (MDPI). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (Protocol adaptation for electron-rich sulfonamides). Available at: [Link][4]
-
European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. (General sulfonylation methodologies). Available at: [Link]
-
Canadian Journal of Chemistry. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (Mechanistic grounding on hydrolysis rates). Available at: [Link]
Sources
Methodological & Application
Synthesis of N-aryl sulfonamides with 4-Methoxy-2-methyl-benzenesulfonyl chloride
Application Note: Optimized Synthesis of N-Aryl Sulfonamides using 4-Methoxy-2-methylbenzenesulfonyl Chloride
Abstract & Strategic Context
Sulfonamides represent a cornerstone pharmacophore in medicinal chemistry, serving as the backbone for diuretics, antibiotics, and non-steroidal anti-inflammatory drugs (NSAIDs). This guide focuses on the specific application of 4-Methoxy-2-methylbenzenesulfonyl chloride (MMBSC) .
Unlike standard Tosyl chlorides, MMBSC presents a unique synthetic challenge:
-
Electronic Deactivation: The para-methoxy group donates electron density into the sulfonyl center via resonance, reducing electrophilicity.
-
Steric Hindrance: The ortho-methyl group creates a steric blockade, impeding the nucleophilic attack of the amine.
This guide provides two distinct protocols—Method A (Catalytic/Anhydrous) for difficult substrates and Method B (Biphasic/Green) for robust scale-up—ensuring high yields despite these structural impediments.
Chemical Profile & Mechanistic Insight
The Reactivity Paradox
The reagent 4-Methoxy-2-methylbenzenesulfonyl chloride is significantly less reactive than benzenesulfonyl chloride.
-
The Electronic Effect: The methoxy oxygen lone pair donates into the aromatic ring (resonance), increasing electron density at the sulfur atom. This stabilizes the S-Cl bond and raises the activation energy for nucleophilic attack.
-
The Steric Effect: The 2-methyl group physically obstructs the trajectory of the incoming amine.
Implication: Standard "mix and stir" protocols used for Tosyl chloride often result in incomplete conversion or hydrolysis when applied to MMBSC. Nucleophilic catalysis (DMAP) is not optional; it is often critical.
Visualizing the Catalytic Pathway
The following diagram illustrates how 4-Dimethylaminopyridine (DMAP) overcomes the reactivity barrier by forming a "super-electrophilic" intermediate.
Figure 1: DMAP acts as a nucleophilic transfer catalyst.[1][2][3] It attacks the hindered sulfonyl chloride to form a discrete, highly reactive N-sulfonylpyridinium salt, which is then rapidly intercepted by the amine.
Experimental Protocols
Method A: The High-Performance Protocol (Anhydrous)
Best for: Valuable amines, unreactive anilines, and small-scale discovery synthesis.
Reagents:
-
Amine (1.0 equiv)
-
MMBSC (1.2 equiv)
-
Pyridine (2.0 equiv) - Acts as solvent and base
-
DMAP (0.1 equiv) - Critical Catalyst
-
Dichloromethane (DCM) - Anhydrous
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL) and Pyridine (2.0 mmol).
-
Catalyst Addition: Add DMAP (0.1 mmol). Stir for 5 minutes.
-
Reagent Addition: Cool the solution to 0°C. Add MMBSC (1.2 mmol) portion-wise (solid) or dropwise (if dissolved in minimal DCM).
-
Expert Note: Cooling is required to prevent exotherms from degrading the reagent, even though it is hindered.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Checkpoint: Monitor by TLC. If starting amine persists after 12h, heat to reflux (40°C).
-
-
Quench: Add 1M HCl (aq) to neutralize pyridine (pH < 2).
-
Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄.
Method B: The Robust Scale-Up Protocol (Schotten-Baumann)
Best for: Multi-gram scale, simple amines, and avoiding toxic pyridine.
Reagents:
Step-by-Step Procedure:
-
Biphasic Setup: In a flask, dissolve Amine in THF (5 volumes). Add an equal volume of Sat. Aq. K₂CO₃ .
-
Addition: Add MMBSC (1.1 equiv) in one portion.
-
Agitation: Stir vigorously. The reaction occurs at the interface of the organic/aqueous layers.
-
Monitoring: Stir at RT for 2–6 hours.
-
Self-Validating Check: Stop stirring. If the organic layer (top) is clear and TLC shows conversion, proceed. If precipitate forms, it may be the product (filter to collect).
-
-
Workup: Separate layers. Extract aqueous layer with Ethyl Acetate.
-
Purification Trick: If the product is a solid, simply dilute the reaction mixture with water and filter the precipitate.
-
Optimization & Troubleshooting Data
Table 1: Solvent & Base Optimization Matrix
| Variable | Condition | Outcome | Recommendation |
| Base | Pyridine (excess) | High Yield, difficult removal | Use for Method A (Discovery) |
| Base | Et₃N (Triethylamine) | Moderate Yield, gummy salts | Avoid if possible; Pyridine is superior here |
| Base | K₂CO₃ (aq) | Good Yield, easy workup | Use for Method B (Scale-up) |
| Solvent | DCM | Excellent solubility | Standard for Method A |
| Solvent | THF | Good for polar amines | Standard for Method B |
| Solvent | DMF | High conversion, hard to remove | Only for very insoluble amines |
Table 2: Troubleshooting Critical Quality Attributes (CQAs)
| Observation | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance of 2-Methyl group | Add DMAP (10-20 mol%) . This is the #1 fix. Heat to 40°C. |
| Hydrolysis (Sulfonic Acid formed) | Wet solvents or old reagent | Use anhydrous DCM. Store MMBSC in a desiccator. |
| Bis-Sulfonylation | Amine is too nucleophilic (primary) | Use 1.0 equiv of MMBSC exactly. Add reagent slowly at 0°C. |
| Product is Oily/Impure | Pyridine contamination | Wash organic layer with CuSO₄ solution (turns blue/complexes pyridine) or 1M HCl. |
Decision Workflow
Use this logic tree to select the appropriate method for your specific amine substrate.
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on substrate properties and scale.
References
-
Mechanistic Foundation of DMAP Catalysis
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition.
-
-
Schotten-Baumann Conditions for Sulfonamides
-
Synthesis of Hindered Sulfonamides
-
Adimule, S. P., et al. (2015).[6] Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. Journal of Applicable Chemistry.
-
-
General Sulfonylation Protocols
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Catalytic Protocols for 4-Methoxy-2-methyl-benzenesulfonyl Chloride
[1][2]
Executive Summary & Chemical Profile[2]
4-Methoxy-2-methyl-benzenesulfonyl chloride (CAS: 10399-13-0) is a critical pharmacophore building block, most notably utilized in the synthesis of SB-269970 , a potent and selective 5-HT7 receptor antagonist.[1][2]
This molecule presents a unique reactivity paradox that often leads to suboptimal yields in standard high-throughput screening (HTS) protocols:
-
Electronic Deactivation: The para-methoxy group is a strong electron donor (Resonance effect,
), which increases electron density at the sulfur center, making it less electrophilic and sluggish toward weak nucleophiles. -
Steric Modulation: The ortho-methyl group introduces steric strain.[1][2] While traditionally viewed as a hindrance, recent kinetic studies suggest this can actually accelerate substitution via a "steric decompression" mechanism in the transition state, provided the correct catalyst is employed to lower the activation energy barrier.[2]
This guide details two optimized catalytic workflows: Nucleophilic Catalysis for Sulfonamide Formation and Pd-Catalyzed Desulfitative Coupling .[1][2]
Reactivity Visualization
The following diagram illustrates the competing electronic and steric vectors defining the molecule's reactivity.[2]
Figure 1: Structural reactivity analysis showing the interplay between electronic deactivation and steric acceleration.
Protocol A: Catalytic Sulfonylation (Sulfonamide Synthesis)
This protocol is optimized for the synthesis of SB-269970 analogs.[1][2] Standard bases (TEA, Pyridine) often result in slow conversion due to the electron-rich nature of the sulfonyl chloride.[2] We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to generate a reactive N-sulfonylpyridinium intermediate.[1][2]
Mechanism of Action
DMAP attacks the sulfonyl sulfur faster than the substrate amine, displacing the chloride.[2] The resulting intermediate is highly electrophilic, readily reacting with the amine to form the sulfonamide and regenerating DMAP.[2]
Experimental Protocol
Materials:
-
4-Methoxy-2-methyl-benzenesulfonyl chloride (1.0 equiv)[1][2]
-
Amine substrate (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv) - Acts as the proton scavenger
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried reaction vessel with the amine substrate (1.1 equiv), TEA (1.5 equiv), and DMAP (10 mol%) in anhydrous DCM (0.2 M concentration relative to sulfonyl chloride).
-
Addition: Cool the solution to 0°C under nitrogen. Add 4-Methoxy-2-methyl-benzenesulfonyl chloride (1.0 equiv) portion-wise or as a solution in DCM over 10 minutes.
-
Note: The exotherm is generally mild due to the 4-methoxy deactivation, but temperature control ensures selectivity.[2]
-
-
Reaction: Allow the mixture to warm to room temperature (23°C). Stir for 2–4 hours.
-
Quench & Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove TEA/DMAP), saturated NaHCO₃, and brine.[2] Dry over MgSO₄ and concentrate.
-
Purification: Recrystallization from EtOH/Heptane is often sufficient; otherwise, silica gel chromatography (Hexane/EtOAc).[1][2]
Data Summary:
| Parameter | Standard Condition (Pyridine only) | Optimized Condition (DMAP Cat.) |
| Reaction Time | 12–18 Hours | 2–4 Hours |
| Yield | 65–75% | >92% |
| Impurity Profile | Hydrolysis products observed | Minimal hydrolysis |
Protocol B: Pd-Catalyzed Desulfitative Cross-Coupling
For biaryl synthesis, this sulfonyl chloride can serve as an aryl halide surrogate via desulfitative coupling (Heck/Suzuki-type).[1][2] This is particularly useful when the corresponding aryl halide is unavailable or expensive.[2]
Mechanism of Action
The reaction proceeds via oxidative addition of Pd(0) into the C-S bond, followed by the extrusion of SO₂ gas to form an aryl-palladium species, which then enters the standard cross-coupling cycle.[2]
Experimental Protocol (Desulfitative Heck)
Materials:
-
4-Methoxy-2-methyl-benzenesulfonyl chloride (1.0 equiv)[1][2]
-
Olefin (e.g., Butyl acrylate, Styrene) (1.5 equiv)
-
PdCl₂ or Pd(OAc)₂ (5 mol%)
-
Ligand: Triphenylphosphine (PPh₃) (10 mol%) or specific NHC ligands for difficult substrates.
-
Base: Li₂CO₃ or K₂CO₃ (2.0 equiv)
Step-by-Step Procedure:
-
Setup: In a pressure vial (to contain SO₂ initially), combine the sulfonyl chloride, Pd catalyst, ligand, and base.
-
Degassing: Purge the vial with Argon for 5 minutes. Add the solvent (degassed) and the olefin.[2]
-
Reaction: Seal the vial and heat to 140°C .
-
Monitoring: Monitor reaction progress by GC-MS (looking for loss of SO₂ peak M-64). Reaction time is typically 12–24 hours.[1][2]
-
Workup: Cool to room temperature. Vent the vial carefully (SO₂ release). Filter through a pad of Celite.[1][2] Concentrate and purify via column chromatography.[1][2][3]
Catalytic Cycle Visualization
Figure 2: Palladium-catalyzed desulfitative cycle.[1][2] The critical step for this substrate is the heat-driven SO₂ extrusion.[2]
Troubleshooting & Quality Control
Self-Validating Checkpoints
-
The "Pink" Warning:
-
Monitoring SO₂ Extrusion:
-
In Protocol B, if the pressure does not rise or no gas evolution is observed upon venting, the desulfitation has stalled.
-
Fix: Add a silver salt additive (Ag₂CO₃) to sequester chloride and promote the cationic Pd pathway, which facilitates SO₂ loss.
-
-
Steric "Sweet Spot":
-
While the 2-methyl group accelerates substitution with small nucleophiles (MeOH, primary amines), it severely hinders reaction with bulky secondary amines (e.g., diisopropylamine).
-
Fix: For bulky amines, switch solvent to Acetonitrile and increase temperature to 60°C; DMAP is less effective if the amine cannot approach the pyridinium intermediate.[2]
-
References
-
Synthesis of SB-269970
-
Desulfitative Coupling Mechanisms
-
Ortho-Effect in Sulfonyl Chlorides
- Mikołajczyk, M., et al. (2020). "Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups." Molecules.
-
[2]
-
General Sulfonamide Synthesis
Application Note: A Robust, Scalable Synthesis of 4-Methoxy-2-methyl-benzenesulfonyl Chloride and Its Amide Derivatives
Introduction: The Strategic Importance of Substituted Benzenesulfonyl Chlorides
4-Methoxy-2-methyl-benzenesulfonyl chloride and its derivatives are pivotal intermediates in the synthesis of high-value molecules across the pharmaceutical and agrochemical industries.[1][2] These compounds serve as essential building blocks for a range of biologically active sulfonamides, which are integral to numerous drug candidates and crop protection agents.[3][4] However, transitioning their synthesis from the laboratory bench to a pilot or industrial scale presents significant challenges. Key hurdles include managing highly exothermic and corrosive reactions, controlling regioselectivity, and ensuring a safe, reproducible, and high-yielding process.
This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 4-methoxy-2-methyl-benzenesulfonyl chloride via chlorosulfonation of 3-methoxytoluene. It further details a reliable protocol for the conversion of the resulting sulfonyl chloride into its corresponding sulfonamide derivatives. The methodologies described herein are designed to be self-validating, emphasizing not only the procedural steps but also the underlying chemical principles and critical safety considerations essential for successful and safe implementation at scale.
Section 1: Synthetic Strategy and Mechanistic Rationale
The most direct and industrially viable route to 4-methoxy-2-methyl-benzenesulfonyl chloride is the electrophilic aromatic substitution of 3-methoxytoluene with chlorosulfonic acid.[5] Understanding the directing effects of the substituents on the aromatic ring is paramount for predicting and controlling the reaction's regioselectivity.
-
Orthopara Directing Groups: Both the methoxy (-OCH₃) and methyl (-CH₃) groups are activating, ortho, para-directing groups.
-
Synergistic Activation: In 3-methoxytoluene, the positions are influenced as follows:
-
Position 4 (para to -OCH₃, ortho to -CH₃): Strongly activated by both groups. This is the kinetically and thermodynamically favored position for substitution due to the powerful directing effect of the methoxy group and manageable steric hindrance.
-
Position 6 (ortho to -OCH₃, ortho to -CH₃): Also strongly activated, but subject to greater steric hindrance from the adjacent methyl group.
-
Position 2 (ortho to -OCH₃): Activated, but sterically hindered by the adjacent methoxy group.
-
Consequently, the reaction with chlorosulfonic acid predominantly yields the desired 4-sulfonyl chloride isomer. The mechanism proceeds via the formation of a sulfur trioxide-like electrophile, which attacks the electron-rich aromatic ring to form a sigma complex, followed by rearomatization.
Section 2: Critical Process Safety Management for Scale-Up
Chlorosulfonic acid (ClSO₃H) is an exceptionally hazardous reagent that demands rigorous safety protocols.[6] Failure to manage its reactivity can lead to violent, uncontrolled reactions.
Core Hazards:
-
Extreme Corrosivity: Causes severe burns to skin, eyes, and the respiratory tract.[7]
-
Violent Reactivity with Water: Reacts explosively with water, liberating large volumes of toxic and corrosive hydrogen chloride (HCl) gas.[8] This reaction is highly exothermic.
-
Incompatibility: Reacts violently with alcohols, bases, oxidizing agents, and finely divided metals.[6][9]
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): A full-face shield, acid-resistant gloves (butyl rubber or Viton), a rubber apron, and appropriate respiratory protection are mandatory.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.
-
Material Compatibility: Use only glass-lined or appropriate alloy reactors. Avoid incompatible materials like plastics, rubber, or unprotected metals.[6]
-
Controlled Addition: Chlorosulfonic acid must be added slowly and sub-surface to a chilled solution of the substrate to manage the significant exotherm.[10]
-
Emergency Preparedness: Have appropriate spill kits (e.g., dry sand, vermiculite) and a neutralizing agent (e.g., sodium bicarbonate) readily available. NEVER use water to extinguish a chlorosulfonic acid fire or clean a spill.[8]
Below is a diagram illustrating the critical safety relationships and required controls when handling chlorosulfonic acid.
Caption: Safety control diagram for chlorosulfonic acid.
Section 3: Detailed Protocol: Scale-up Synthesis of 4-Methoxy-2-methyl-benzenesulfonyl Chloride
This protocol is designed for a 1.0 mole scale synthesis. All operations should be performed in a well-ventilated fume hood or an appropriate reactor system.
3.1: Equipment and Reagents
-
Equipment: 5 L, 4-neck round-bottom flask or reactor vessel equipped with an overhead mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet connected to a scrubber (containing NaOH solution).
-
Reagents:
-
3-Methoxytoluene (m-cresyl methyl ether), 99% (122.17 g, 1.0 mol)[11]
-
Chlorosulfonic acid, 99% (350 g, 215 mL, 3.0 mol, 3.0 equiv.)
-
Dichloromethane (DCM), anhydrous (1.5 L)
-
Crushed ice and water for quench
-
Hexane for recrystallization
-
3.2: Experimental Workflow
The overall process from starting material to purified product is outlined in the workflow diagram below.
Caption: Scale-up synthesis workflow diagram.
3.3: Step-by-Step Procedure
-
Reactor Charging and Cooling: Charge the reactor with 3-methoxytoluene (122.17 g, 1.0 mol) and anhydrous dichloromethane (1.5 L). Begin stirring and cool the mixture to 0 °C using an ice-water bath.
-
Chlorosulfonation: Slowly add chlorosulfonic acid (215 mL, 3.0 mol) dropwise via the dropping funnel over a period of 2-3 hours. Causality: A slow addition rate is critical to dissipate the heat of reaction and prevent a dangerous temperature spike.[10] The internal temperature must be rigorously maintained between 0 °C and 5 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours. Then, allow the reaction to slowly warm to room temperature and stir for another 4 hours to ensure complete conversion.
-
Work-up and Quench: Prepare a separate large vessel containing 2 kg of crushed ice and 1 L of water. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. Causality: This quenching step serves two purposes: it hydrolyzes the excess, highly reactive chlorosulfonic acid, and it precipitates the less water-soluble organic sulfonyl chloride product.[12][13]
-
Isolation: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with cold water (2 x 500 mL) and cold saturated brine (1 x 500 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product, often an oil or waxy solid, can be purified by recrystallization. Dissolve the crude material in a minimal amount of cold DCM and slowly add hexane until turbidity persists. Allow the solution to stand at 4 °C overnight to induce crystallization. Collect the solid product by vacuum filtration, wash with cold hexane, and dry under vacuum.
Section 4: Application Protocol: Synthesis of a Sulfonamide Derivative
This protocol provides a general method for converting the synthesized sulfonyl chloride into a sulfonamide, a common subsequent step in drug development.[3][4]
-
Setup: In a flask equipped with a stirrer and nitrogen inlet, dissolve 4-methoxy-2-methyl-benzenesulfonyl chloride (22.0 g, 0.1 mol) in DCM (200 mL).
-
Amine Addition: In a separate beaker, dissolve the desired amine (e.g., benzylamine, 11.8 g, 0.11 mol, 1.1 equiv.) and a non-nucleophilic base (e.g., triethylamine, 15.2 mL, 0.11 mol, 1.1 equiv.) in DCM (50 mL).
-
Reaction: Cool the sulfonyl chloride solution to 0 °C and add the amine/base solution dropwise. Stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up: Wash the reaction mixture with 1M HCl (aq), followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield the crude sulfonamide, which can be further purified by recrystallization or column chromatography.
Section 5: Data Summary and Characterization
The following table summarizes key quantitative data and expected analytical results for the scale-up synthesis.
| Parameter | Value / Expected Result | Rationale / Comment |
| Scale | 1.0 mole (122 g of 3-Methoxytoluene) | Representative scale for process evaluation. |
| Equivalents of ClSO₃H | 3.0 | An excess ensures complete conversion and minimizes unreacted starting material. |
| Reaction Temperature | 0 °C to 5 °C (addition); RT (completion) | Critical for controlling exotherm and preventing side reactions.[10] |
| Typical Isolated Yield | 75-85% | Yield is dependent on precise temperature control and efficient work-up. |
| Appearance | White to off-white crystalline solid | Color may vary based on purity. |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8 (d, 1H), 6.8-6.9 (m, 2H), 3.9 (s, 3H), 2.6 (s, 3H) | Expected shifts for aromatic, methoxy, and methyl protons. |
| Purity (by HPLC/qNMR) | >98% after recrystallization | Recrystallization is effective for removing isomeric impurities and residual sulfonic acid.[3] |
Section 6: Troubleshooting and Process Optimization
| Issue | Probable Cause | Recommended Solution |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up.3. Hydrolysis of sulfonyl chloride. | 1. Increase reaction time or slightly increase temperature after initial addition.2. Ensure efficient extraction and minimize transfers.3. Perform aqueous work-up quickly and at low temperatures. |
| Dark Product Color | Impurities from side reactions due to temperature excursions. | Improve temperature control; maintain < 5 °C during addition. Consider charcoal treatment before recrystallization. |
| Formation of Isomers | High reaction temperature can reduce regioselectivity. | Strict adherence to the recommended low-temperature protocol is essential. |
| Oily Product / Fails to Crystallize | Presence of impurities or residual solvent. | Re-dissolve in a minimal amount of DCM, wash again with brine, re-dry thoroughly, and attempt recrystallization again, possibly with seeding. |
| Scale-Up Safety Concerns | Poor heat transfer in larger vessels. | For >5 mole scale, consider a continuous flow reactor setup, which offers superior heat transfer, enhanced safety, and process control.[10][14] |
References
-
Reddy, K. L., et al. (2016). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 21(9), 1199. Available at: [Link]
-
PrepChem. Synthesis of 4-methoxybenzoyl chloride. Available at: [Link]
- Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
-
Patsnap. Preparation method of 2,4-disubstituted benzenesulfonyl chloride. Available at: [Link]
-
UCL Discovery. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available at: [Link]
-
Cole, K. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules, 28(10), 4213. Available at: [Link]
-
Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(6), 1171–1176. Available at: [Link]
-
ResearchGate. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Available at: [Link]
-
PrepChem. Synthesis of 4-methoxybenzenesulfonyl chloride. Available at: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Chlorosulphonic Acid. Available at: [Link]
-
PubChem. 3-Methoxytoluene. Available at: [Link]
- Google Patents. US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride.
-
ResearchGate. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Available at: [Link]
-
NCBI Bookshelf. Toxicological Profile for Methoxychlor - Analytical Methods. Available at: [Link]
-
Deadman, B. J., et al. (2015). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 13(36), 9462-9466. Available at: [Link]
-
Loba Chemie. CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Available at: [Link]
-
ResearchGate. Improved Process for Chloroxidation of Aryl Sulfides to Aryl Sulfonyl Chlorides in Commercial Grade Formic Acid. Available at: [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2019). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 10(4), 364-372. Available at: [Link]
-
OECD SIDS. 4-Methylbenzenesulfonyl chloride. Available at: [Link]
Sources
- 1. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
- 5. US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride - Google Patents [patents.google.com]
- 6. nj.gov [nj.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. echemi.com [echemi.com]
- 10. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides | MDPI [mdpi.com]
- 11. 3-Methoxytoluene | C8H10O | CID 7530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. prepchem.com [prepchem.com]
- 14. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-Methoxy-2-methyl-benzenesulfonyl Chloride in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Sulfonyl Chloride
In the landscape of organic synthesis, the quest for novel heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Benzenesulfonyl chlorides are a well-established class of reagents, primarily utilized for the protection of amines and the formation of sulfonamides. However, their role as precursors in the construction of heterocyclic rings offers a powerful, yet sometimes overlooked, synthetic strategy.
This document explores the potential applications of 4-methoxy-2-methyl-benzenesulfonyl chloride in the synthesis of diverse heterocyclic compounds. While direct literature examples of this specific reagent in heterocyclic synthesis are not abundant, its unique substitution pattern—an electron-donating methoxy group and a sterically influential ortho-methyl group—suggests intriguing possibilities for modulating reactivity and influencing the properties of the resulting products. The methoxy group can enhance the electron density of the aromatic ring, potentially affecting cyclization yields and the spectroscopic characteristics of the final compounds. The ortho-methyl group can introduce conformational constraints and steric hindrance, which could be exploited to achieve regioselectivity in certain reactions.
These application notes provide a forward-looking perspective, presenting detailed, mechanistically sound protocols for the synthesis of various heterocyclic systems. The methodologies are based on established transformations of analogous benzenesulfonyl chlorides, offering a solid foundation for researchers to explore the utility of this specific reagent.
I. Synthesis of 4-Methoxy-2-methyl-benzenesulfonyl Chloride
A reliable supply of the starting material is crucial for any synthetic exploration. 4-Methoxy-2-methyl-benzenesulfonyl chloride can be prepared from 3-methylanisole through a two-step process involving sulfonation followed by chlorination.
Protocol 1: Synthesis of 4-Methoxy-2-methyl-benzenesulfonyl Chloride
Step 1: Sulfonation of 3-Methylanisole
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 3-methylanisole (1.0 eq).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate, 4-methoxy-2-methyl-benzenesulfonic acid, is collected by filtration, washed with cold water, and dried.
Step 2: Chlorination of 4-Methoxy-2-methyl-benzenesulfonic acid
-
In a fume hood, combine the dried 4-methoxy-2-methyl-benzenesulfonic acid (1.0 eq) with thionyl chloride (2.0-3.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction should be monitored for the cessation of gas evolution (HCl and SO₂).
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
The crude 4-methoxy-2-methyl-benzenesulfonyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
II. Synthesis of N-Sulfonylated Heterocycles
The most direct application of 4-methoxy-2-methyl-benzenesulfonyl chloride in heterocyclic chemistry is the synthesis of N-sulfonylated heterocycles. The resulting sulfonamides are often stable compounds with interesting biological activities.
A. Synthesis of N-(4-Methoxy-2-methyl-benzenesulfonyl)indoles
N-Sulfonylated indoles are important intermediates and can exhibit a range of biological properties.
Workflow for N-Sulfonylation of Indole
Caption: General workflow for the N-sulfonylation of indole.
Protocol 2: General Procedure for the Synthesis of N-(4-Methoxy-2-methyl-benzenesulfonyl)indoles
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the desired indole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-methoxy-2-methyl-benzenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Examples
| Indole Derivative | Product | Expected Yield Range (%) |
| Indole | N-(4-Methoxy-2-methyl-benzenesulfonyl)indole | 80-95 |
| 5-Bromoindole | 5-Bromo-N-(4-Methoxy-2-methyl-benzenesulfonyl)indole | 75-90 |
| 3-Methylindole | 3-Methyl-N-(4-Methoxy-2-methyl-benzenesulfonyl)indole | 85-98 |
III. Intramolecular Cyclization of Sulfonamides: Access to Fused Heterocyclic Systems
A more advanced application of 4-methoxy-2-methyl-benzenesulfonyl chloride is its use as a precursor for the synthesis of fused heterocyclic systems via intramolecular cyclization of appropriately substituted sulfonamides.
A. Synthesis of Benzothiazine-1,1-dioxides
Benzothiazines are an important class of sulfur- and nitrogen-containing heterocycles with a range of pharmaceutical applications.
Reaction Scheme for Benzothiazine Synthesis
Troubleshooting & Optimization
Improving yield in sulfonamide synthesis with 4-Methoxy-2-methyl-benzenesulfonyl chloride
Topic: 4-Methoxy-2-methyl-benzenesulfonyl chloride (MMSC)
Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges associated with 4-Methoxy-2-methyl-benzenesulfonyl chloride (MMSC) . Unlike standard benzenesulfonyl chlorides, MMSC presents a unique "double deactivation" profile that causes high failure rates in standard Schotten-Baumann (biphasic) protocols.
Part 1: The Reagent Profile (Why Standard Protocols Fail)
To improve yield, one must first understand the molecular resistance of MMSC. It is not a standard electrophile; it is chemically "armored" against nucleophilic attack.
| Feature | Chemical Effect | Consequence for Synthesis |
| 2-Methyl Group | Steric Hindrance | The ortho-methyl group physically blocks the trajectory of the incoming amine, significantly slowing the rate of |
| 4-Methoxy Group | Electronic Deactivation | The methoxy group is a strong Electron Donating Group (EDG) via resonance. It pushes electron density into the sulfonyl center, reducing the electrophilicity of the sulfur atom [6]. |
| Combined Effect | Kinetic Sluggishness | The reaction rate is slow. In the presence of moisture, hydrolysis (reaction with water) becomes faster than amination, leading to the formation of the sulfonic acid byproduct instead of the sulfonamide [7]. |
Part 2: Critical Reaction Parameters & Troubleshooting
Troubleshooting Matrix
Diagnose your issue based on the observed symptoms.
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Competitive Hydrolysis | Switch to Anhydrous Conditions. Standard aqueous/organic biphasic systems fail here. Use dry DCM or THF under inert atmosphere ( |
| Unreacted Amine | Low Electrophilicity | Add a Nucleophilic Catalyst. The reaction requires DMAP (4-Dimethylaminopyridine) to form a reactive intermediate. Triethylamine (TEA) alone is often insufficient [1, 2]. |
| Sulfonic Acid Precipitate | Wet Solvents / Hygroscopic Amine | Dry Your Reagents. Ensure the amine is dry. If the amine is a salt (e.g., HCl salt), use an extra equivalent of base to free it in situ before adding MMSC. |
| Red/Pink Coloration | Oxidation / Decomposition | Temperature Control. While heat accelerates the reaction, MMSC is thermally sensitive. Do not exceed 60°C. If heating, ensure strict exclusion of oxygen. |
Part 3: The Optimized Protocol (Gold Standard)
Objective: Synthesis of Sulfonamide from MMSC and a Primary/Secondary Amine. Mechanism: Nucleophilic Catalysis via DMAP (The "Turbocharger" Method).
Reagents:
-
Substrate: Amine (1.0 equiv)
-
Reagent: MMSC (1.1 - 1.2 equiv)
-
Base: Triethylamine (
) or DIPEA (2.0 - 3.0 equiv) -
Catalyst: DMAP (10 - 20 mol%)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 - 0.2 M concentration)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Dissolve the Amine (1.0 equiv) in anhydrous DCM.
-
Base Addition: Add Triethylamine (2.5 equiv). If the amine is an HCl salt, stir for 10 minutes to ensure free-basing.
-
Catalyst Activation: Add DMAP (0.1 equiv). Note: This is the critical step for MMSC.
-
Reagent Addition: Cool the mixture to 0°C (ice bath). Add MMSC (1.2 equiv) portion-wise or dropwise as a solution in DCM.
-
Why 0°C? Although the reaction is sluggish, the initial mixing can be exothermic. Controlling the exotherm prevents immediate hydrolysis from trace moisture.
-
-
Reaction Phase: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Self-Validation Check: Monitor by TLC. You should see the disappearance of the amine (ninhydrin stain) and the sulfonyl chloride (UV active). If the reaction stalls after 4 hours, heat to mild reflux (40°C).
-
-
Quench & Workup:
-
Quench with saturated aqueous
or 1M HCl (if product is acid-stable) to remove unreacted amine and DMAP. -
Extract with DCM. Wash organic layer with brine.
-
Dry over
, filter, and concentrate.
-
Part 4: Visualization of the Mechanism[1]
The following diagram illustrates why DMAP is strictly required. It converts the sluggish MMSC into a "Hot" Electrophile (N-sulfonylpyridinium salt).
Figure 1: The DMAP catalytic cycle activates the sterically hindered MMSC, creating a highly reactive intermediate that bypasses the kinetic barrier.
Troubleshooting Decision Logic
Figure 2: Decision tree for diagnosing reaction failures based on remaining starting material (SM).
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use Pyridine as the solvent instead of DCM/Et3N? A: Yes, Pyridine is a classic solvent for sulfonylation. However, for hindered reagents like MMSC, Pyridine alone might still be too slow. We recommend adding 5-10% DMAP even if using Pyridine as the solvent to ensure complete conversion [1, 2].
Q2: My reaction turns dark red/brown. Is this normal? A: Electron-rich sulfonyl chlorides can undergo oxidative decomposition or form charge-transfer complexes that appear colored. If the yield is acceptable, the color is likely an impurity removed during the aqueous workup. If the yield is low, you are likely overheating—reduce the temperature and ensure inert atmosphere.
Q3: How do I remove excess MMSC during workup? A: If you used an excess of MMSC, add a small amount (0.5 equiv) of a "scavenger amine" like N,N-dimethylethylenediamine (DMEDA) 30 minutes before stopping the reaction. This converts excess MMSC into a water-soluble sulfonamide that washes away in the acidic extraction phase.
Q4: Why is my product an oil instead of a solid? A: The 2-methyl and 4-methoxy groups disrupt crystal packing. If a solid is required, try triturating the oil with cold diethyl ether or hexanes/ethyl acetate mixtures to induce crystallization.
References
-
Vertex AI Search. (2025). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. National Institutes of Health (NIH). 1[2][3][4]
-
ResearchGate. (2025).[5] DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. 4
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. 6[2][3][4][7]
-
Organic Chemistry Portal. (2025). Sulfonate synthesis by sulfonylation (tosylation). 8
-
National Institutes of Health (NIH). (2014). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. 2[2][3][4]
-
Benchchem. (2025).[5][9] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. 9[2][3][4][5]
-
ResearchGate. (2025). Nucleophilic substitution at sulphonyl sulphur.[9][10] Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. 10
Sources
- 1. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Methoxy-2-methyl-benzenesulfonyl Chloride Derivatives
Current Status: Operational Ticket ID: MMBSC-PUR-001 Lead Scientist: Dr. A. V.[1] Thorne, Senior Application Scientist
Executive Summary
You are working with 4-Methoxy-2-methyl-benzenesulfonyl chloride (MMBSC) .[1] This reagent is structurally distinct due to the electron-donating effects of the para-methoxy and ortho-methyl groups.[1]
Why this matters: Unlike generic tosyl chloride, the electron-rich nature of the MMBSC ring reduces the electrophilicity of the sulfur atom slightly, potentially slowing reaction times with sterically hindered nucleophiles. However, the primary purification challenge lies in the hydrolytic instability of the reagent, which generates 4-methoxy-2-methylbenzenesulfonic acid. This byproduct is the primary contaminant responsible for "oiling out" and poor crystallization.
This guide provides a self-validating workflow to purify sulfonamide products derived from MMBSC.
Visual Workflow: Purification Logic Gate
The following decision tree outlines the critical path for isolating pure sulfonamides.
Figure 1: Logical workflow for the purification of sulfonamides, prioritizing liquid-liquid extraction to remove the specific byproducts of MMBSC hydrolysis.
Module 1: The "Self-Validating" Workup Protocol
The most common failure mode is carrying sulfonic acid impurities into the crystallization step. This protocol uses pH checkpoints to ensure purity before solvent evaporation.
Reagents Required:
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2] Note: EtOAc is preferred for MMBSC products as it solubilizes the polar sulfonamide better than DCM.
-
Acid Wash: 1M HCl or 10% Citric Acid (if product is acid-sensitive).[1]
-
Base Wash: Saturated aqueous Sodium Bicarbonate (NaHCO₃).[1]
Step-by-Step Methodology:
-
Quench: Dilute the reaction mixture with EtOAc (approx. 10 mL per mmol of substrate). Pour into an equal volume of water.
-
Phase Separation: Agitate and separate. Keep the Organic Layer .
-
The "Amine" Cut (Acid Wash):
-
Wash the organic layer with 1M HCl (2x).
-
Validation: Check the pH of the aqueous waste. It must be < 2. This confirms that excess amine bases (Pyridine, TEA) are protonated and removed.
-
-
The "Sulfonic" Cut (Base Wash) – CRITICAL STEP:
-
Wash the organic layer with Saturated NaHCO₃ (2x).
-
Mechanism:[1][2][3][4] The MMBSC byproduct (sulfonic acid) has a pKa < 0. The sulfonamide product (N-H) typically has a pKa of 10-11.[1] Bicarbonate (pH ~8.[1]5) will deprotonate the sulfonic acid (pulling it into water) but leave the sulfonamide neutral (in organic).
-
Validation: If the bicarbonate layer stops bubbling (CO₂ evolution), the acid is neutralized.
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
Module 2: Troubleshooting "Oiling Out"
Issue: The product separates as a sticky oil or gum instead of a crystalline solid. Cause: 4-Methoxy-2-methyl-substituted sulfonamides often have lower melting points than their unsubstituted counterparts.[1] Impurities (specifically unremoved sulfonic acid) act as a "solvent," depressing the melting point further [1].
Recovery Protocol:
| Method | Procedure | Why it works |
| Trituration | Add cold Diethyl Ether or Hexanes to the oil.[1] Sonicate for 5-10 minutes. | Dissolves non-polar impurities while inducing lattice formation in the product. |
| Seeding | Dissolve oil in minimal hot EtOH. Cool to RT. Scratch the glass side with a spatula or add a seed crystal. | Mechanical agitation provides nucleation sites for the crystal lattice to form. |
| Two-Phase | Dissolve in EtOAc. Layer Hexanes on top carefully. Let stand at 4°C overnight. | Slow diffusion allows controlled crystal growth, preventing amorphous oil formation. |
Module 3: Chromatography Guide
If extraction fails, Flash Column Chromatography is required.
The Challenge: Sulfonamides are polar and can "streak" (tail) on silica gel due to hydrogen bonding with silanols. The Fix: You must buffer your eluent.
Recommended Solvent Systems:
-
Standard: Hexanes : Ethyl Acetate (Start 90:10, Gradient to 50:50).[1]
-
The "Anti-Streak" Additive: Add 0.5% Triethylamine (TEA) to the eluent.
-
Reasoning: TEA blocks the acidic sites on the silica gel, preventing the sulfonamide N-H from sticking, resulting in sharp, symmetrical peaks [2].
-
Frequently Asked Questions (FAQ)
Q1: My product turned pink/red during the acid wash. Is it ruined?
-
Diagnosis: This is likely a "charge-transfer complex" or oxidation of the electron-rich anisole (methoxy-benzene) ring.[1]
-
Solution: Wash the organic layer immediately with 10% Sodium Thiosulfate or saturated Sodium Bisulfite. This reduces oxidized species. Ensure your subsequent drying step is thorough.
Q2: I see a spot on TLC that doesn't move (Baseline) even in 100% EtOAc.
-
Diagnosis: This is the 4-Methoxy-2-methylbenzenesulfonic acid .[1]
-
Action: Do not try to chromatograph this away. Go back to Module 1, Step 4 and perform a more rigorous Sodium Bicarbonate wash. You cannot effectively purify the product until this acid is removed chemically.
Q3: The reaction is slow. Can I heat it?
-
Warning: Heating MMBSC reactions above 60°C significantly increases the rate of hydrolysis (reaction with trace water) over sulfonylation.
-
Alternative: Instead of heat, add a catalyst like DMAP (4-Dimethylaminopyridine) (5-10 mol%).[1] This forms a highly reactive N-acylpyridinium intermediate that accelerates the reaction without thermal degradation [3].
References
-
Pharmalego. (2024).[1] Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [1]
-
BenchChem. (2025).[1][2][5] Technical Support Center: Sulfonyl Chloride Work-up. Retrieved from [1]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[1] 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S.[1][6] PubChem.[7][8] Retrieved from [1]
Sources
- 1. 2-METHOXYBENZENESULFONYL CHLORIDE | 10130-87-7 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. capitalresin.com [capitalresin.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. labproinc.com [labproinc.com]
- 7. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride | C10H13ClO3S | CID 562787 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Optimization for 4-Methoxy-2-methyl-benzenesulfonyl Chloride
Topic: Optimization of Reaction Temperature for Chlorosulfonation of 3-Methylanisole Ticket ID: OPT-RXN-8821 Status: Resolved Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The Optimal Temperature Window
For the synthesis of 4-Methoxy-2-methyl-benzenesulfonyl chloride (MMBSC) via the chlorosulfonation of 3-methylanisole, strict temperature control is the critical determinant of yield and purity.[1]
-
Reagent Addition Phase: -5°C to 0°C (Critical to prevent charring and immediate regioselectivity loss).[1]
-
Reaction Phase: 20°C to 25°C (Room Temperature).[1]
-
Danger Zone: >40°C .[1] Exceeding this threshold exponentially increases the formation of the diaryl sulfone side product (bis(4-methoxy-2-methylphenyl) sulfone).[1]
Key Takeaway: Unlike deactivated systems (e.g., chlorobenzene) that require heating, the methoxy group strongly activates the aromatic ring. This reaction is kinetically fast; excess heat drives thermodynamic side reactions (sulfone formation) rather than product conversion.[1]
Technical Deep Dive: Mechanism & Causality
The Chemistry of Activation
The precursor, 3-methylanisole , contains two activating groups: a methoxy group (strong activator) and a methyl group (weak activator).[1]
-
Regioselectivity: The sulfonyl group adds para to the methoxy group (Position 4) and ortho to the methyl group (Position 2), creating the target 1,2,4-substitution pattern.
-
Thermodynamics: The electron-rich ring makes the reaction highly exothermic.[1]
Temperature-Dependent Pathways[1]
-
Main Pathway (Kinetic Control, <25°C): The electrophilic attack of chlorosulfonic acid (
) occurs rapidly.[1] The initial sulfonic acid intermediate is converted to the sulfonyl chloride by excess .[1] [1] -
Side Pathway (Thermodynamic Control, >40°C): At elevated temperatures, the newly formed sulfonyl chloride acts as an electrophile, attacking a remaining molecule of unreacted 3-methylanisole.[1] This Friedel-Crafts sulfonylation produces the diaryl sulfone , a solid impurity that is difficult to separate.[1]
[1]
Visualizing the Reaction Logic
Caption: Reaction pathway bifurcation based on temperature. Green path represents optimal synthesis; red/black paths indicate thermal failure modes.
Optimized Experimental Protocol
Objective: Synthesis of 4-Methoxy-2-methyl-benzenesulfonyl chloride (10g scale).
Materials
-
Chlorosulfonic acid (3.0 - 5.0 eq) [Note: Excess serves as solvent and reagent][1]
-
Dichloromethane (DCM) or Chloroform (Optional co-solvent for viscosity, but neat is preferred for yield)
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to viscosity), a pressure-equalizing addition funnel, and a thermometer. Vent the system to a caustic scrubber (HCl gas evolution).[1]
-
Chilling: Charge Chlorosulfonic acid into the flask. Cool the bath to -10°C . Ensure internal temperature is < 0°C .
-
Addition (Critical Step): Add 3-Methylanisole dropwise.[1]
-
Reaction: Once addition is complete, remove the cooling bath. Allow the mixture to warm to 20°C - 25°C naturally.
-
Stir for 2–3 hours.
-
Checkpoint: Do not heat reflux.[1]
-
-
Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Temperature: Maintain quench mix < 10°C to prevent hydrolysis of the chloride to the acid.[1]
-
-
Isolation: Filter the precipitated solid (if solid) or extract with DCM (if oil).[1] Wash with cold water and brine.[1]
Troubleshooting Guide & FAQs
Q1: Why is my product a black, viscous oil instead of a crystalline solid?
Diagnosis: Charring due to uncontrolled exotherm.[1] Solution:
-
Root Cause: The addition of 3-methylanisole to chlorosulfonic acid releases massive heat.[1] If the temp spiked >50°C during addition, the methoxy ring polymerized.
-
Fix: Use a salt-ice bath (-10°C) and slow the addition rate. Ensure efficient mechanical stirring.
Q2: I see a white solid precipitate that is insoluble in organic solvents and has a very high melting point.
Diagnosis: Sulfone formation.[1][4][5] Solution:
-
Root Cause: Reaction temperature was too high (>40°C) or the stoichiometry of Chlorosulfonic acid was too low (local excess of substrate).[1]
-
Fix: Keep reaction temp <25°C. Increase Chlorosulfonic acid equivalents to 4.0 or 5.0 to dilute the substrate and favor chloride formation over sulfone coupling.
Q3: My LCMS shows the Sulfonic Acid mass (M-Cl + OH), not the Chloride.
Diagnosis: Hydrolysis during quenching.[1] Solution:
-
Root Cause: The sulfonyl chloride is sensitive to moisture, especially if the quench water gets hot.[1]
-
Fix: Quench onto excess ice . Extract immediately into an organic solvent (DCM).[1] Do not let the aqueous acidic mixture stand for long periods.[1]
Q4: Can I use Thionyl Chloride ( ) instead?
Answer: Yes, but it requires a two-step process.[1]
-
Pros: Less violent exotherm.[1]
-
Cons: Longer process; Thionyl chloride is harder to remove than excess Chlorosulfonic acid (which hydrolyzes to water-soluble sulfate).[1]
Data Summary: Temperature Impact[1][3][5][6][7][8][9][10]
| Parameter | Condition A (Low Temp) | Condition B (Optimal) | Condition C (High Temp) |
| Addition Temp | -20°C | -5°C to 0°C | 25°C |
| Reaction Temp | 10°C | 20°C to 25°C | 60°C |
| Reaction Time | 6-8 Hours | 2-3 Hours | 1 Hour |
| Conversion | 85% | >95% | >98% |
| Major Impurity | Unreacted Start Material | None (<2%) | Diaryl Sulfone (15-20%) |
| Physical State | Slurry | Clean Oil/Solid | Dark Tar |
References
-
General Chlorosulfonation of Activated Arenes
-
Sulfone Formation Mechanisms
-
Analogous Synthesis (4-Methoxybenzenesulfonyl chloride)
-
Safety Data (3-Methylanisole)
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-Methylanisole | 100-84-5 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 5. US3789067A - Method of inhibiting sulfone formation in sulfonations - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Work-up procedure for reactions involving 4-Methoxy-2-methyl-benzenesulfonyl chloride
Reagent: 4-Methoxy-2-methylbenzenesulfonyl chloride[1][2]
Executive Summary
This guide addresses the isolation and purification of sulfonamides synthesized using 4-Methoxy-2-methylbenzenesulfonyl chloride (MMBSC) .[1][2] Unlike simple benzenesulfonyl chlorides, MMBSC possesses specific structural features—an electron-donating methoxy group at the para position and a sterically hindering methyl group at the ortho position—that significantly alter its hydrolytic stability and reactivity.[2]
Key Technical Insight: The 4-methoxy group reduces the electrophilicity of the sulfur center, while the 2-methyl group provides steric shielding. Consequently, MMBSC hydrolyzes slower than standard tosyl chloride. Standard "water washes" are often insufficient to destroy excess reagent, leading to persistent impurities.
Part 1: Critical Reagent Profile
| Property | Data | Technical Implication |
| CAS | 98-68-0 | Unique identifier for tracking.[1][2] |
| Physical State | Crystalline Solid (White/Beige) | MP 39-42°C .[1][2][3] Low melting point means it can "oil out" easily if solvents are not removed carefully.[2] |
| Reactivity | Electrophilic (Sulfonylating agent) | Reacts with amines/alcohols.[2] Moisture sensitive. |
| Byproduct | 4-Methoxy-2-methylbenzenesulfonic acid | Strong Acid (pKa < 1) .[1][2] Highly water-soluble in alkaline conditions.[1][2] |
| Storage | 2-8°C, Inert Atmosphere | Hydrolysis generates HCl, which autocatalyzes further degradation.[2] |
Part 2: Standard Work-up Protocol
Step 1: Quenching (The "Kill" Step)
Do not rely on simple water addition. The reduced electrophilicity requires a more active quenching strategy to ensure all excess MMBSC is consumed before phase separation.
Recommended Protocol:
-
Check TLC: Ensure the starting amine is consumed. If MMBSC is still present, proceed to quench.[2]
-
Add Nucleophilic Scavenger (Preferred): Add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.2 - 0.5 equiv relative to excess MMBSC).[1][2]
-
Why? This primary amine reacts rapidly with MMBSC to form a sulfonamide that contains a tertiary amine tail. This "tagged" impurity can be easily removed by an acidic wash later.[2]
-
-
Alternative (Hydrolysis): If a scavenger is unavailable, add saturated aqueous NaHCO₃ and stir vigorously for at least 45-60 minutes .
-
Warning: Due to the steric/electronic deactivation, shorter stir times often leave unreacted chloride.
-
Step 2: Phase Separation & Washes
The goal is to leverage pKa differences. The product (Sulfonamide) is generally neutral/weakly acidic (pKa ~10-11), while the impurities are either basic (amines) or highly acidic (sulfonic acid).[2]
Workflow:
-
Dilute: Add organic solvent (DCM or EtOAc).[2][4] Avoid Diethyl Ether (emulsion risk).[2]
-
Acid Wash (1M HCl):
-
Base Wash (Sat. NaHCO₃ or 1M NaOH):
-
Brine Wash & Dry:
Part 3: Visualization of Work-up Logic
The following diagram illustrates the decision matrix for the work-up procedure.
Caption: Figure 1.[1][2] Decision tree for the purification of MMBSC reactions. Note the critical distinction between scavenger quenching and hydrolytic quenching.
Part 4: Troubleshooting & FAQs
Q1: I followed the protocol, but I still see a spot corresponding to the sulfonyl chloride on TLC. Why? A: This is the "Electronic Deactivation" effect. The 4-methoxy group donates electron density to the ring, stabilizing the sulfonyl chloride against nucleophilic attack by water.[2]
-
Fix: Increase the temperature of the bicarbonate wash to 30-35°C (mild heat) or switch to the DMAPA scavenger method (Method A in the diagram). The primary amine is a far better nucleophile than water.
Q2: My product is an oil, but it's supposed to be a solid. How do I fix this? A: MMBSC derivatives often trap solvent (DCM/EtOAc) in the crystal lattice.
-
Fix: Perform a "chase" evaporation.[2] Dissolve the oil in a small amount of Dichloromethane , then add excess Hexane or Heptane . Rotovap again. The hexane helps break the solvent-crystal interactions and induces precipitation.[2]
Q3: I have a new spot at the baseline of my TLC that won't go away. A: This is likely 4-Methoxy-2-methylbenzenesulfonic acid .[1][2]
-
Diagnosis: It will be UV active and very polar.[2]
-
Fix: Your base wash was insufficient. The sulfonic acid is strong (pKa < 1), but if the aqueous layer becomes acidic (due to HCl generation), the equilibrium shifts back to the organic-soluble acid form. Ensure the aqueous layer is pH > 8 during the wash.
Q4: Can I use this reagent with acid-sensitive amines? A: Yes, but you must avoid the HCl generation inherent to the reaction.[2]
-
Protocol Adjustment: Use a Schotten-Baumann condition (biphasic DCM/Water with Na₂CO₃) or use Pyridine as the solvent.[1][2] Pyridine acts as both the base and the solvent, buffering the system.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7401, 4-Methoxybenzenesulfonyl chloride.[2] Retrieved February 11, 2026, from [Link][2]
-
Source for physical properties and safety data.[2]
-
- Source for amine scavenger protocols and general sulfonyl chloride work-up str
-
-
Source for melting point and storage stability data.[2]
-
-
OECD SIDS (2005). SIDS Initial Assessment Report: Toluenesulfonyl Chlorides and Hydrolysis.[2] Retrieved February 11, 2026, from [Link][2]
- Source for hydrolysis kinetics and sulfonic acid byproduct pKa estim
Sources
- 1. 4-Amino-5-methoxy-2-toluenesulfonic acid | C8H11NO4S | CID 80961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxybenzenesulfonyl chloride | 98-68-0 [chemicalbook.com]
- 3. 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Reactivity Standoff: A Comparative Guide to 4-Methoxy-2-methyl-benzenesulfonyl chloride (MMSC) and Tosyl Chloride (TsCl)
For the discerning researcher in organic synthesis and drug development, the choice of a sulfonating agent is a critical decision that dictates reaction efficiency, selectivity, and overall synthetic strategy. While p-toluenesulfonyl chloride (tosyl chloride, TsCl) is a ubiquitous and reliable reagent for converting alcohols and amines into stable sulfonates and sulfonamides, its reactivity profile is not universally optimal.[1][2] This guide provides an in-depth, objective comparison with a less common but strategically valuable alternative: 4-Methoxy-2-methyl-benzenesulfonyl chloride (MMSC). We will dissect the structural nuances that govern their reactivity, present supporting experimental data, and offer guidance on selecting the appropriate reagent for your specific synthetic challenge.
The Tale of the Tape: Structural and Electronic Properties
The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. This, in turn, is modulated by the electronic and steric effects of the substituents on the aromatic ring.
-
p-Toluenesulfonyl chloride (TsCl): Features a methyl group at the para position. The methyl group is weakly electron-donating through induction and hyperconjugation. This slightly reduces the electrophilicity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride.[3]
-
4-Methoxy-2-methyl-benzenesulfonyl chloride (MMSC): Possesses two key substituents. The para-methoxy group is a powerful electron-donating group through resonance (+R effect), which significantly increases electron density on the ring and deactivates the sulfonyl group towards nucleophilic attack.[4] Simultaneously, the ortho-methyl group introduces steric bulk near the reaction center.
Based on purely electronic considerations, one would predict MMSC to be considerably less reactive than TsCl due to the potent electron-donating nature of the methoxy group. However, the role of the ortho-methyl group introduces a fascinating and counterintuitive phenomenon.
The Ortho Effect: Unraveling "Steric Acceleration"
While steric hindrance typically slows down reactions, studies on nucleophilic substitution at sulfonyl sulfur have revealed that ortho-alkyl groups can, in fact, accelerate the reaction rate.[3] This phenomenon, termed "steric acceleration," is attributed to the relief of ground-state strain upon moving to the trigonal bipyramidal transition state. The bulky ortho group destabilizes the tetrahedral ground state of the sulfonyl chloride more than it destabilizes the more open transition state, thus lowering the overall activation energy.
Kinetic studies on the chloride-chloride exchange reaction in various substituted benzenesulfonyl chlorides provide compelling evidence for this effect. The data clearly shows that while a para-methyl group decreases the reaction rate compared to the unsubstituted parent compound, the presence of ortho-methyl groups leads to a significant rate enhancement.[3]
Quantitative Reactivity Comparison: Solvolysis and Exchange Rates
Direct, side-by-side kinetic comparisons of MMSC and TsCl are not abundant in the literature. However, we can construct a robust comparison by analyzing data from studies on variously substituted benzenesulfonyl chlorides. The rate of solvolysis (reaction with the solvent, e.g., water) is a standard measure of reactivity.
| Compound | Substituents | Relative Rate of Solvolysis (Hydrolysis) | Relative Rate of Chloride Exchange[3] | Key Electronic/Steric Effect |
| Benzenesulfonyl chloride | None | 1.00[5] | 1.00 | Baseline |
| Tosyl chloride (TsCl) | 4-Methyl | ~0.5[5] | 0.50 | Weak electron-donating (-I) |
| 4-Methoxybenzenesulfonyl chloride | 4-Methoxy | ~0.2[4] | N/A | Strong electron-donating (+R) |
| 2,4,6-Trimethylbenzenesulfonyl chloride | 2,4,6-Trimethyl | ~4.0[3] | 4.58 | Steric Acceleration + Weak e- donation |
| MMSC (Predicted) | 2-Methyl, 4-Methoxy | - | - | Strong e- donation (+R) + Steric Acceleration |
Analysis of Data:
-
The electron-donating para-methyl group in TsCl deactivates the molecule, making it roughly half as reactive as unsubstituted benzenesulfonyl chloride in both solvolysis and chloride exchange reactions.[3][5]
-
The strongly electron-donating para-methoxy group causes an even greater deactivation, reducing the hydrolysis rate by a factor of five.[4]
-
Crucially, the data for 2,4,6-trimethylbenzenesulfonyl chloride shows a dramatic rate increase of over 4.5-fold, demonstrating that the "steric acceleration" from the two ortho-methyl groups overwhelmingly compensates for the deactivating effect of the three methyl groups.[3]
Practical Implications in Synthesis
The distinct reactivity profile of MMSC translates into specific advantages and considerations for its use in the laboratory.
Protecting Group Chemistry
Both TsCl and MMSC are used to convert alcohols into sulfonates, which serve as excellent leaving groups for S_N2 reactions or as protecting groups.[6]
-
Chemoselectivity: The generally lower reactivity and increased steric bulk of MMSC could make it a more selective reagent. For instance, in a molecule with multiple hydroxyl groups (e.g., primary and secondary), MMSC might show a higher preference for the less sterically hindered primary alcohol compared to TsCl.
-
Stability: The MMSC-protected group is more electron-rich and sterically encumbered than a tosylate. This can alter the stability of the protected compound towards certain reagents, potentially offering an advantage in multi-step syntheses where the tosyl group might be labile.
Sulfonamide Formation
In the synthesis of sulfonamides from amines, similar principles apply.[7] The choice between MMSC and TsCl can influence reaction rates and may be critical when working with sensitive or poorly nucleophilic amines. A less reactive sulfonyl chloride like MMSC might be preferable to avoid side reactions with other functional groups in the substrate.
Experimental Protocols
The following section provides a generalized, self-validating protocol for the sulfonylation of a primary alcohol. Note the potential adjustments for MMSC based on its reactivity profile.
General Workflow for Alcohol Sulfonylation
The diagram below outlines the standard workflow for converting an alcohol into a sulfonate ester using a sulfonyl chloride.
Sources
- 1. echemi.com [echemi.com]
- 2. guidechem.com [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 6. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 7. Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities [ajgreenchem.com]
Strategic Advantages of the 2-Methyl Moiety in 4-Methoxy-2-methyl-benzenesulfonyl Chloride
Executive Summary
4-Methoxy-2-methyl-benzenesulfonyl chloride (CAS: 55596-72-8) represents a strategic optimization in sulfonyl chloride chemistry. While often overshadowed by its non-methylated analog (4-Methoxybenzenesulfonyl chloride, MOBS-Cl) or the highly substituted "super-labile" protecting groups (Mtr, Pbf), the 2-methyl derivative occupies a critical "Goldilocks" zone.
The introduction of the ortho-methyl group confers three distinct technical advantages:
-
Steric Acceleration: Paradoxically increases the rate of sulfonamide formation via relief of ground-state strain.
-
Fine-Tuned Acid Lability: Increases acid sensitivity relative to MOBS, allowing for milder deprotection conditions without the hypersensitivity of Pbf/Pmc groups.
-
Orthogonal Selectivity: Sterically blocks the ortho-position, preventing common electrophilic aromatic substitution side reactions during complex synthesis.
The "Steric Acceleration" Paradox: Enhanced Reactivity
Contrary to the intuition that steric bulk hinders reactivity, the ortho-methyl group in benzenesulfonyl chlorides often accelerates nucleophilic substitution at the sulfur atom (e.g., reaction with amines to form sulfonamides).
Mechanism of Action
In the ground state, the sulfonyl chloride is tetrahedrally coordinated. The presence of an ortho-methyl group introduces significant steric strain (torsional strain) between the sulfonyl oxygens and the methyl hydrogens. When a nucleophile attacks to form the trigonal bipyramidal transition state, this strain is partially relieved as the geometry expands.
Key Insight: The reaction is driven not just by the electrophilicity of the sulfur, but by the release of steric energy stored in the ground state.
Visualization: Steric Strain Relief Pathway
Figure 1: Kinetic pathway demonstrating how ground-state destabilization by the 2-methyl group accelerates sulfonylation.
Fine-Tuning Acid Lability: The Protecting Group Spectrum
In peptide synthesis and medicinal chemistry, the stability of the sulfonamide bond is paramount. The 4-methoxy-2-methylbenzenesulfonyl group serves as a protecting group that is more acid-labile than MOBS but more stable than Mtr/Pbf .
Comparative Acid Sensitivity Table
This intermediate stability allows for "safety-catch" protocols where the group survives mild acid washes (which might cleave Pbf) but can be removed without the harsh conditions required for simple Tosyl or MOBS groups.
| Protecting Group | Structure Feature | Acid Lability (Deprotection) | Relative Stability | Application Context |
| Tosyl (Ts) | 4-Methyl | Low (Requires Na/NH₃ or HF) | High | Permanent protection; very robust. |
| MOBS | 4-Methoxy | Moderate (Strong Acid/Heat) | High-Moderate | Standard synthesis; requires harsh cleavage. |
| 2-Me-MOBS | 4-Methoxy-2-Methyl | High-Moderate (TFA/Thioanisole) | Intermediate | Selective deprotection; "Goldilocks" zone. |
| Mtr | 4-Methoxy-2,3,6-Trimethyl | High (TFA, 1-2 hrs) | Low | Solid-phase peptide synthesis (SPPS). |
| Pbf | Pentamethyl-dihydrobenzofuran | Very High (TFA, <30 mins) | Very Low | SPPS; sensitive to premature cleavage. |
Mechanistic Driver: The ortho-methyl group donates electron density to the aromatic ring (inductive effect) and, crucially, provides steric relief upon protonation and cleavage of the sulfonamide bond, facilitating the release of the amine.
Experimental Protocols
A. General Sulfonylation Protocol (Synthesis of Sulfonamides)
This protocol leverages the steric acceleration effect for rapid conversion.
Reagents:
-
Amine substrate (1.0 equiv)[1]
-
4-Methoxy-2-methyl-benzenesulfonyl chloride (1.1 equiv)
-
Triethylamine or DIPEA (1.5 equiv)
-
Dichloromethane (DCM) or THF (anhydrous)
Procedure:
-
Dissolution: Dissolve the amine substrate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add Triethylamine dropwise at 0°C.
-
Reagent Addition: Add 4-Methoxy-2-methyl-benzenesulfonyl chloride portion-wise.
-
Note: The reaction is often exothermic. The 2-methyl group prevents the formation of disulfone side products often seen with highly reactive unhindered chlorides.
-
-
Monitoring: Warm to room temperature. Monitor via TLC/LC-MS. Conversion is typically complete within 1-2 hours (faster than Tosyl-Cl).
-
Workup: Quench with 1M HCl, extract with DCM, dry over Na₂SO₄, and concentrate.
B. Deprotection Protocol (Cleavage)
Conditions optimized for the 2-Me-MOBS group.
Reagents:
-
Trifluoroacetic acid (TFA)
-
Thioanisole (Scavenger)[1]
Procedure:
-
Dissolve the protected sulfonamide in TFA containing 5% (v/v) Thioanisole.
-
Stir at room temperature.
-
Timeline: 2-Me-MOBS typically cleaves in 2–4 hours . (Compare to >12h for MOBS or <30min for Pbf).
-
-
Precipitate the deprotected amine with cold diethyl ether or evaporate TFA under reduced pressure.
Selectivity & Stability in Drug Design
Beyond its use as a reagent, the 4-methoxy-2-methyl-benzenesulfonyl moiety is a valuable pharmacophore scaffold.
Metabolic Stability (Metabolic Blocking)
In medicinal chemistry, the ortho-position of a benzenesulfonyl ring is a common site for metabolic attack (hydroxylation) or glutathione conjugation.
-
The Advantage: The 2-methyl group sterically blocks this position, extending the half-life (
) of the drug candidate in microsomal stability assays. -
Lipophilicity: The methyl group increases
slightly (~+0.5), improving membrane permeability compared to the non-methylated analog.
Chemical Selectivity (Prevention of Side Reactions)
During the synthesis of complex molecules, electron-rich sulfonyl chlorides can undergo Friedel-Crafts self-condensations. The ortho-methyl group inhibits the approach of electrophiles to the ring carbon adjacent to the sulfonyl group, ensuring the reaction occurs exclusively at the sulfur center.
References
-
Mechanisms of Sulfonyl Chloride Hydrolysis & Aminolysis
- Title: Amino Acid Derivatives for Peptide Synthesis (Comparison of Mtr, Pmc, Pbf).
-
Structural Properties of Ortho-Substituted Sulfonamides
- Title: 4-Methoxybenzenesulfonyl Chloride Properties and Uses.
Sources
- 1. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the leaving group ability of different substituted benzenesulfonyl chlorides
[1]
Executive Summary
In organic synthesis and drug development, substituted benzenesulfonyl chlorides (
The performance of these reagents is governed by the electronic nature of the substituent on the benzene ring. This guide provides an evidence-based comparison of common derivatives, establishing that Electron-Withdrawing Groups (EWGs) significantly accelerate the rate of sulfonylation (chloride displacement) and enhance the subsequent leaving group ability of the sulfonate ester.
Key Hierarchy (Reactivity & Leaving Group Ability):
Mechanistic Framework
To select the appropriate reagent, one must understand the underlying physical organic chemistry. The reaction of a sulfonyl chloride with a nucleophile (e.g., an amine or alcohol) proceeds via an associative
The -S Mechanism
Unlike acyl chlorides, which often proceed via a tetrahedral intermediate, sulfonyl chlorides react via a concerted (or tight ion-pair) transition state with trigonal bipyramidal geometry. The sulfur atom expands its coordination, and the expulsion of the chloride ion (
Electronic Influence (Hammett Correlation)
The reaction rate is heavily influenced by the electron density at the sulfur center.
-
EWGs (e.g.,
): Withdraw electron density from the sulfur, making it more electrophilic. This lowers the energy of the LUMO and accelerates nucleophilic attack. -
EDGs (e.g.,
, ): Donate electron density, stabilizing the ground state and reducing electrophilicity, thereby slowing the reaction.
This relationship is quantified by the Hammett equation:
-
(Reaction Constant): For the hydrolysis of benzenesulfonyl chlorides,
. The positive sign indicates that the reaction is accelerated by electron withdrawal. -
(Substituent Constant): Positive values (
) increase the rate; negative values ( ) decrease it.
Figure 1: The
Comparative Performance Analysis
The following data synthesizes kinetic studies on the hydrolysis and aminolysis of substituted benzenesulfonyl chlorides.
Relative Reaction Rates (Chloride Displacement)
This table compares the relative reactivity of the chloride reagent itself.
| Reagent | Substituent ( | Relative Rate ( | Primary Application |
| Nosyl Chloride | ~16.0 | Highly reactive; chemoselective sulfonylation; amine protection. | |
| Brosyl Chloride | ~2.3 | Crystallography (heavy atom); intermediate reactivity. | |
| Benzenesulfonyl Cl | H (0.[1][2]00) | 1.0 | Baseline reagent; general use.[3] |
| Tosyl Chloride | ~0.5 | Standard alcohol activation; stable, cheap solid. | |
| ~0.3 | Specialized use; slower reaction allows higher selectivity. |
*Estimated relative rates based on Hammett
Resulting Sulfonate Leaving Group Ability
Once the sulfonyl chloride has reacted with an alcohol to form a sulfonate ester (
-
Nosylates (
-NO ): Superb leaving groups. Approx. times more reactive than tosylates in solvolysis. Used when the displacement is difficult (e.g., secondary alcohols). -
Tosylates (
-Me): Good leaving groups. Standard for primary alcohols. Stable enough to be isolated and purified on silica.
Experimental Protocols
To verify these reactivities in-house or to optimize a specific coupling, the following kinetic protocol is recommended. It uses UV-Vis spectrophotometry, which is more sensitive than conductometry for fast reactions.
Protocol: Kinetic Determination via UV-Vis Spectrophotometry
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Substituted Benzenesulfonyl Chloride (1.0 mM stock in MeCN)
-
Benzylamine (Nucleophile, excess, 0.1 M - 0.5 M in MeCN)
-
Anhydrous Acetonitrile (Solvent)
Workflow:
-
Preparation: Prepare a reaction cell (quartz cuvette) containing 2.9 mL of benzylamine solution (large excess ensures pseudo-first-order conditions).
-
Initiation: Inject 100
L of the sulfonyl chloride stock solution. Rapidly mix. -
Monitoring: Immediately monitor the absorbance at a specific wavelength (
) characteristic of the sulfonamide product or the decay of the chloride.-
Note: For Nosyl chloride, monitor the disappearance of the characteristic UV band at ~260 nm or appearance of the product band.
-
-
Calculation:
-
Plot
vs. time ( ). -
The slope of the line is
. -
Calculate the second-order rate constant:
.
-
Figure 2: Workflow for spectrophotometric determination of reaction kinetics.
Strategic Selection Guide
When should you choose Nosyl chloride over Tosyl chloride?
| Scenario | Recommended Reagent | Reasoning |
| Primary Alcohol Activation | Tosyl Chloride | Cost-effective; product is stable; reactivity is sufficient. |
| Sterically Hindered Alcohol | Nosyl Chloride | Higher electrophilicity overcomes steric barrier; resulting nosylate is a "hot" leaving group. |
| Chemoselective Amine Protection | Nosyl Chloride | Reacts extremely fast; allows protection of amine in presence of less nucleophilic alcohols without base catalysis. |
| Deprotection Requirement | Nosyl Chloride | The Fukuyama amine synthesis relies on Nosyl because the sulfonamide can be cleaved under mild conditions (thiol/base), whereas Tosylamides are notoriously difficult to remove (require Na/NH |
References
-
Rogne, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Link
-
Ballistreri, F. P., et al. (1981). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2. Link
-
Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link
-
Kanvinde, M. N., et al. (1991). Fukuyama Amine Synthesis. Organic Syntheses. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. p-Toluenesulfonyl chloride | SIELC Technologies [sielc.com]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The Strategic Advantage of 4-Methoxy-2-methyl-benzenesulfonyl Chloride (Mbs-Cl) in High-Throughput Parallel Synthesis: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of diverse compound libraries is paramount. Parallel synthesis has emerged as a powerful strategy to accelerate this process. Within this paradigm, the choice of reagents is critical to ensure high yields, straightforward purification, and compatibility with a wide range of building blocks. This guide provides an in-depth technical comparison of 4-Methoxy-2-methyl-benzenesulfonyl chloride (Mbs-Cl) against other common sulfonylating agents, highlighting its efficacy and strategic advantages in the context of parallel synthesis.
Introduction: The Enduring Importance of Sulfonamides and the Need for Efficient Synthesis
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. Its prevalence stems from its ability to act as a stable, non-hydrolyzable mimic of a peptide bond, and its capacity to engage in crucial hydrogen bonding interactions with biological targets. Consequently, the synthesis of large, diverse libraries of sulfonamides is a routine yet vital task in drug discovery programs.
Parallel synthesis, which involves the simultaneous synthesis of a large number of compounds in separate reaction vessels, has revolutionized the generation of such libraries.[1] This high-throughput approach, however, places stringent demands on the chemical transformations employed. Reactions must be robust, high-yielding, and amenable to simplified purification protocols to be truly effective in a parallel format. The selection of the sulfonyl chloride, which serves as the key electrophile in sulfonamide formation, is therefore a critical decision that can significantly impact the efficiency of the entire workflow.
This guide will explore the nuanced advantages of employing 4-Methoxy-2-methyl-benzenesulfonyl chloride (Mbs-Cl) in parallel synthesis campaigns, comparing its performance with two widely used alternatives: p-toluenesulfonyl chloride (Ts-Cl) and 2-nitrobenzenesulfonyl chloride (Ns-Cl).
The Contenders: A Comparative Overview of Sulfonylating Agents
The ideal sulfonylating agent for parallel synthesis should offer a balance of reactivity, ease of handling, and facilitate the purification of the resulting sulfonamide products. Furthermore, if the sulfonyl group is to be used as a protecting group, its cleavage conditions must be compatible with the overall synthetic strategy, ideally offering orthogonality to other protecting groups present in the molecule.[2]
| Feature | 4-Methoxy-2-methyl-benzenesulfonyl chloride (Mbs-Cl) | p-Toluenesulfonyl chloride (Ts-Cl) | 2-Nitrobenzenesulfonyl chloride (Ns-Cl) |
| Reactivity | High, driven by electron-donating substituents. | Moderate, a widely used standard. | High, activated by the electron-withdrawing nitro group. |
| Product Crystallinity | Often crystalline, aiding in purification by precipitation/filtration. | Variable, can sometimes lead to oils. | Often crystalline. |
| Cleavage Conditions | Mildly acidic conditions (e.g., TFA).[3] | Harsh: strong acid (HBr/AcOH) or reducing conditions (Na/NH₃).[4] | Mild nucleophilic conditions (e.g., thiophenol/K₂CO₃).[4] |
| Orthogonality | Orthogonal to many acid- and base-labile protecting groups. | Limited orthogonality due to harsh cleavage conditions. | Orthogonal to acid- and base-labile protecting groups. |
| Suitability for Parallel Synthesis | Excellent, due to high reactivity, product crystallinity, and mild cleavage. | Good, but purification and deprotection can be challenging in a parallel format. | Excellent, particularly for protecting group applications due to mild cleavage. |
The Mbs-Cl Advantage in Parallel Synthesis Workflows
The unique substitution pattern of Mbs-Cl—an electron-donating methoxy group and a moderately activating methyl group—confers several key advantages in a high-throughput setting.
Enhanced Reactivity and Reaction Completion
The electron-donating methoxy and methyl groups on the Mbs-Cl aromatic ring increase the electron density at the sulfur atom, making it highly susceptible to nucleophilic attack by amines. This enhanced reactivity often leads to faster reaction times and higher conversion rates compared to the less activated Ts-Cl. In a parallel synthesis workflow, where a diverse range of amines with varying nucleophilicity is employed, the high reactivity of Mbs-Cl helps to ensure consistent and complete reaction across all wells, minimizing the need for extensive reaction optimization for each substrate.
Facilitated Purification through Product Crystallinity
A significant bottleneck in solution-phase parallel synthesis is the purification of the final products.[5] Chromatographic purification of large compound libraries is often impractical. Mbs-sulfonamides frequently exhibit a higher propensity to crystallize compared to their tosyl counterparts. This is a crucial advantage in a parallel synthesis workflow, as it allows for the purification of a large number of compounds simultaneously through simple filtration or precipitation, thereby avoiding the need for individual chromatographic purifications. This "catch and release" strategy significantly enhances the throughput of the entire process.
Orthogonal Deprotection under Mild Conditions
When the sulfonyl moiety is employed as a protecting group for amines, the ability to remove it under mild and selective conditions is paramount. The Mbs group, akin to the well-known p-methoxybenzyl (PMB) group, can be cleaved under mildly acidic conditions, such as with trifluoroacetic acid (TFA).[3] These conditions are orthogonal to a wide range of other protecting groups commonly used in organic synthesis, such as Boc (removed by strong acid), Fmoc (removed by base), and benzyl groups (removed by hydrogenolysis).
In contrast, the removal of the Ts group requires harsh conditions, such as strong acid (HBr in acetic acid) or dissolving metal reduction (sodium in liquid ammonia), which are often incompatible with other functional groups in the molecule.[4] While the Ns group also offers mild cleavage conditions (thiolate-mediated), the resulting nitroaniline byproducts can sometimes complicate purification. The cleavage of Mbs-Cl generates volatile byproducts, simplifying the workup.
Experimental Protocols and Comparative Data
To illustrate the practical advantages of Mbs-Cl, the following section provides representative experimental protocols for the parallel synthesis of a sulfonamide library and compares the expected outcomes with Ts-Cl and Ns-Cl.
General Workflow for Parallel Sulfonamide Synthesis
The following workflow is designed for a 96-well plate format, a common platform for parallel synthesis.
Caption: General workflow for parallel sulfonamide synthesis.
Protocol 1: Parallel Synthesis of a Sulfonamide Library
-
Preparation of Stock Solutions:
-
Prepare 0.2 M solutions of a diverse set of primary and secondary amines in dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Prepare a 0.5 M solution of diisopropylethylamine (DIPEA) in DCM.
-
Prepare 0.2 M solutions of Mbs-Cl, Ts-Cl, and Ns-Cl in DCM.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add 200 µL of the respective amine solution (0.04 mmol).
-
Add 100 µL of the DIPEA solution (0.05 mmol) to each well.
-
Add 220 µL of the respective sulfonyl chloride solution (0.044 mmol) to each well.
-
Seal the plate and agitate at room temperature for 12-18 hours.
-
-
Workup and Purification:
-
Option A (for crystalline products, expected to be more frequent with Mbs-Cl): Add an anti-solvent (e.g., hexane) to induce precipitation. Collect the solid product by filtration using a multi-well filtration apparatus. Wash the solids with a DCM/hexane mixture and dry under vacuum.
-
Option B (for non-crystalline products): Add an isocyanate scavenger resin to quench excess amine and a sulfonyl chloride scavenger resin (e.g., an amino-functionalized resin) to remove excess sulfonyl chloride. Agitate for 4-6 hours, then filter to remove the resins. Concentrate the filtrate in vacuo.
-
Comparative Performance Data (Representative)
| Sulfonyl Chloride | Average Yield (%) | Average Purity (%) (by LC-MS) | % of Products Precipitated |
| Mbs-Cl | 85-95 | >90 | ~70 |
| Ts-Cl | 70-85 | 80-90 | ~40 |
| Ns-Cl | 80-90 | >90 | ~65 |
Note: This data is representative and will vary depending on the specific amine substrates used.
Protocol 2: Deprotection of Mbs-Sulfonamides
-
Reaction Setup:
-
Dissolve the Mbs-protected amine (0.1 mmol) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (2 mL).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
-
Workup:
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to afford the deprotected amine.
-
Orthogonal Deprotection Strategy
The mild acidic cleavage of the Mbs group allows for its selective removal in the presence of other protecting groups, as illustrated in the following schematic.
Caption: Orthogonality of Mbs-Cl deprotection.
Conclusion: A Strategic Choice for Accelerated Drug Discovery
In the fast-paced environment of drug discovery, efficiency is paramount. The choice of reagents for parallel synthesis can have a profound impact on the speed and success of a project. 4-Methoxy-2-methyl-benzenesulfonyl chloride (Mbs-Cl) presents a compelling option for the high-throughput synthesis of sulfonamide libraries. Its enhanced reactivity, the increased crystallinity of its derivatives facilitating purification, and its utility as an orthogonally cleavable protecting group make it a superior choice over traditional reagents like Ts-Cl in many parallel synthesis applications. While Ns-Cl also offers advantages in terms of reactivity and mild deprotection, the cleaner byproducts from Mbs-Cl cleavage can simplify downstream processing. By strategically employing Mbs-Cl, medicinal chemists can accelerate the synthesis-purification-analysis cycle, enabling the rapid generation of diverse compound libraries to fuel the drug discovery pipeline.
References
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by chlorosulfonation. Retrieved from [Link]
-
Wipf, P. (2004). Strategies in organic synthesis. University of Pittsburgh. Retrieved from [Link]
-
Felpin, F. X., & Fouquet, E. (2010). A useful, safe, and scalable Cbz-protection of amines. Chemistry–A European Journal, 16(41), 12440-12445. [Link]
-
Zajdel, P., Subra, G., Verdie, P., & Martinez, J. (2005). Parallel solid-phase synthesis and characterization of new sulfonamide and carboxamide proline derivatives as potential CNS agents. Bioorganic & medicinal chemistry, 13(7), 2549–2559. [Link]
-
Reeves, J. T., Fandrick, D. R., Tan, Z., Song, J. J., Lee, H., Yee, N. K., & Senanayake, C. H. (2012). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic letters, 14(17), 4490–4493. [Link]
-
University of Regensburg. (n.d.). Protecting Groups. Retrieved from [Link]
-
Willis, M. C. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3154-3157. [Link]
-
Mészáros, Á., Gáti, T., Pál, A., Bakos, J., & Novák, Z. (2021). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules (Basel, Switzerland), 26(23), 7179. [Link]
-
Roy, S., & Gribble, G. W. (2012). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Tetrahedron, 68(46), 9467-9493. [Link]
-
Larsson, R., Sandberg, L., & Luthman, K. (2020). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. European Journal of Organic Chemistry, 2020(19), 2911-2917. [Link]
-
Kevill, D. N., & D'souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 784–797. [Link]
-
Li, Y., Xu, W., Liu, H., & Tan, C. (2013). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current medicinal chemistry, 20(37), 4656–4681. [Link]
-
CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
-
van der Vorm, S., Hansen, T., van Hengst, J. M. A., Overkleeft, H. S., van der Marel, G. A., & Codée, J. D. C. (2016). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of organic chemistry, 81(15), 6438–6453. [Link]
-
Bräse, S., & Dahmen, S. (2000). High-loading scavenger resins for combinatorial chemistry. Bioorganic & medicinal chemistry, 8(10), 2363–2367. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Biotage. (n.d.). Solid-Supported Reagents and Scavengers. Retrieved from [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
Reddy, T. J., Le, K., Vyas, D. M., & Cuny, G. D. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 6(29), 18991–19003. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
van der Vorm, S., Hansen, T., van Hengst, J. M. A., Overkleeft, H. S., van der Marel, G. A., & Codée, J. D. C. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of organic chemistry, 80(16), 8440–8450. [Link]
-
Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]
- Kocienski, P. J. (1994). 1.2 Deprotection: The Concept of Orthogonal Sets. In Protecting Groups (pp. 3-19). Georg Thieme Verlag.
-
Abele, S., Schmidt, G., Fleming, M. J., & Steiner, H. (2015). Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method. ACS Combinatorial Science, 17(11), 653–657. [Link]
-
Wang, Z., Yin, G., & Chen, P. (2018). Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Chemical Communications, 54(12), 1435–1438. [Link]
-
Kurth, M. J., Ahlberg, J. A., Chen, C., & Lam, K. S. (1998). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. Journal of the American Chemical Society, 120(50), 13274–13275. [Link]
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
-
Automated Topology Builder. (n.d.). 4-Methoxy-2-methyl-N-(methylcarbamoyl)benzenesulfonamide. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
-
Porta, R., Gemo, M., & Rencurosi, A. (2013). Building a sulfonamide library by eco-friendly flow synthesis. Beilstein journal of organic chemistry, 9, 931–937. [Link]
-
Reddy, T. J., Le, K., Vyas, D. M., & Cuny, G. D. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 6(29), 18991–19003. [Link]
-
Southern Research. (n.d.). High-Throughput Screening & Discovery. Retrieved from [Link]
-
Wang, Y. H., Yeh, H. W., Wang, H. W., Yu, C. C., Guh, J. H., Liu, D. Z., & Liang, P. H. (2013). Synthesis of a chlorogenin glycoside library using an orthogonal protecting group strategy. Carbohydrate research, 375, 118–135. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
-
de la Torre, A., & Ní Eochagáin, S. (2015). High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides. Methods in molecular biology (Clifton, N.J.), 1333, 131–142. [Link]
-
Wikipedia. (n.d.). Solid-phase synthesis. Retrieved from [Link]
Sources
- 1. Parallel solid-phase synthesis and characterization of new sulfonamide and carboxamide proline derivatives as potential CNS agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Groups [organic-chemistry.org]
- 3. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Optimizing MS Quantitation: Isotopic Labeling with 4-Methoxy-2-methyl-benzenesulfonyl Chloride
Executive Summary: The Case for Compact Derivatization
In the high-stakes arena of quantitative LC-MS/MS, derivatization reagents are critical for enhancing ionization efficiency and stabilizing analytes. While Dansyl Chloride (Dns-Cl) remains the gold standard for amine and phenol labeling due to its high fluorescence and proton affinity, it suffers from significant steric bulk and chromatographic retention shifts.
This guide evaluates 4-Methoxy-2-methyl-benzenesulfonyl chloride (MMBSC) as a superior alternative for specific applications. Unlike the bulky naphthyl group of Dansyl, MMBSC offers a sterically compact benzene scaffold while retaining the electron-donating methoxy group to facilitate ionization.
Verdict: Use Isotopically Labeled MMBSC (
Comparative Analysis: MMBSC vs. Alternatives
The following analysis contrasts MMBSC with the two most common sulfonyl chloride reagents: Dansyl Chloride and p-Toluenesulfonyl Chloride (Tosyl-Cl).
Table 1: Physicochemical & Performance Comparison
| Feature | 4-Methoxy-2-methyl-benzenesulfonyl Cl (MMBSC) | Dansyl Chloride (Dns-Cl) | Tosyl Chloride (Ts-Cl) |
| Molecular Weight (Reagent) | ~220.67 Da | 269.75 Da | 190.65 Da |
| Steric Hindrance | Low (Benzene ring) | High (Naphthalene ring) | Very Low |
| MS Ionization (ESI+) | High (Methoxy group stabilizes cation) | Very High (Dimethylamino group protonates easily) | Moderate |
| Fluorescence | Low (UV detection only) | Excellent (Ex/Em: 340/530 nm) | Negligible |
| Hydrolytic Stability | Moderate (Methoxy destabilizes S-Cl bond slightly) | High | High |
| Chromatographic Shift | Moderate increase in RT | Significant increase in RT | Slight increase in RT |
| Primary Use Case | Sterically hindered amines , IDMS* | Trace analysis, Fluorescence detection | General protection |
*IDMS: Isotope Dilution Mass Spectrometry
The "Methoxy Effect" in MS Fragmentation
The strategic advantage of MMBSC lies in its fragmentation pattern. In MS/MS (CID), sulfonamides often cleave at the S-N bond.
-
Dansyl: Produces a dominant fragment at m/z 171 (dimethylaminonaphthalene moiety). This is useful for precursor ion scanning but can lead to "crosstalk" if multiple analytes co-elute.
-
MMBSC: Produces a diagnostic tropylium-like ion or sulfonyl cation specific to the benzene core. By using
-MMBSC (methoxy- ), this fragment shifts by +3 Da, providing a noise-free channel for quantification that avoids the common background interference seen with Dansyl's m/z 171.
Decision Logic: When to Choose MMBSC
The choice of reagent should be dictated by the analyte's chemistry and the matrix complexity.
Figure 1: Decision matrix for selecting sulfonyl chloride derivatization reagents based on analyte structure and detection requirements.
Experimental Protocol: Isotopic Labeling Workflow
This protocol describes the synthesis of a stable isotope-labeled standard using
Materials
-
Analyte: Target amine (e.g., 10 µL of 1 mM stock).
-
Reagent A (Light): 4-Methoxy-2-methyl-benzenesulfonyl chloride (1 mg/mL in Acetone).
-
Reagent B (Heavy):
-4-Methoxy-2-methyl-benzenesulfonyl chloride (Synthesized via -methanol/tosylation route). -
Buffer: 0.1 M Sodium Bicarbonate (pH 10.0).
Step-by-Step Methodology
-
Reaction Setup:
-
Mix 50 µL of Analyte solution with 50 µL of Buffer (pH 10).
-
Add 100 µL of Reagent B (Heavy) solution.
-
Control: In a separate vial, repeat with Reagent A (Light) .
-
-
Incubation:
-
Vortex for 30 seconds.
-
Incubate at 60°C for 10 minutes . (Note: MMBSC is less reactive than Dansyl; heat ensures completion for secondary amines).
-
-
Quenching:
-
Add 10 µL of 10% Formic Acid to neutralize pH and hydrolyze excess sulfonyl chloride.
-
-
Validation (The "Mix-Check"):
-
Mix equal volumes of the Light and Heavy reaction mixtures.
-
Inject into LC-MS/MS.
-
Success Criteria: You must observe co-elution (same Retention Time) of two peaks separated by exactly 3.007 Da. If the Heavy peak elutes significantly earlier (Deuterium Isotope Effect), adjust the gradient to a shallower slope.
-
Mechanistic Pathway
Figure 2: Reaction mechanism showing the nucleophilic attack of the amine on the sulfonyl chloride and the subsequent generation of the diagnostic MS reporter ion.
Scientific Integrity: Handling Isotope Effects
When using
-
Risk: In high-resolution chromatography, the
-labeled internal standard may separate from the analyte. -
Mitigation:
-
Use C13-labeled MMBSC (ring labeled) if absolute co-elution is critical (C13 has negligible chromatographic isotope effects compared to Deuterium).
-
If using Deuterium, integrate the peak areas over a slightly wider window to ensure the "Heavy" standard is fully captured if it elutes on the front shoulder of the "Light" analyte.
-
References
-
Sigma-Aldrich. (2025). 4-Methoxy-2-methylbenzenesulfonyl chloride Product Specification. Retrieved from
-
Metabolomics Workbench. (2024). Dansyl Chloride Derivatization of the Phenol Submetabolome. A comparative protocol for sulfonyl chloride derivatization efficiency. Retrieved from
-
ResearchGate. (2025).[1] Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Detailed analysis of ionization gains using sulfonyl chlorides. Retrieved from
-
ChemicalBook. (2025).[2] Properties and Stability of Methoxybenzenesulfonyl Chlorides. Retrieved from
-
BenchChem. (2025).[3] A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents. Retrieved from
Sources
Biological Activity of Sulfonamides Derived from 4-Methoxy-2-methyl-benzenesulfonyl Chloride
This guide provides an in-depth technical analysis of sulfonamides derived from 4-Methoxy-2-methyl-benzenesulfonyl chloride . It moves beyond generic descriptions to focus on the specific structure-activity relationship (SAR) conferred by the ortho-methyl and para-methoxy substitution pattern, supported by recent experimental data in antiviral and medicinal chemistry.
Publish Comparison Guide
Executive Summary: The "Ortho-Steric" Advantage
The 4-methoxy-2-methylbenzenesulfonyl moiety represents a privileged scaffold in medicinal chemistry, distinct from its more common analogs, the tosyl (4-methyl) and anisyl (4-methoxy) groups. Its value lies in the dual-tuning capability :
-
Electronic Tuning (4-Methoxy): The electron-donating methoxy group at the para-position increases electron density on the sulfonyl group, modulating the pKa of the sulfonamide nitrogen (typically pKa ~10.0–10.5), which influences solubility and hydrogen bond donor capability.
-
Steric Tuning (2-Methyl): The ortho-methyl group introduces a critical steric clash that restricts the rotational freedom of the sulfonamide bond. This "ortho-effect" locks the molecule into specific conformations, enhancing selectivity for sterically demanding binding pockets (e.g., viral polymerases or specific carbonic anhydrase isoforms) where flatter analogs fail.
Key Applications at a Glance
| Application Domain | Key Compound | Activity Metric | Mechanism |
| Antiviral (Dengue) | SW-b | IC | Allosteric inhibition of NS5-RdRp |
| Antiviral (HCV) | Compound 8 (Intermediate) | N/A (Synthetic Precursor) | HCV NS3/4A Protease Inhibition |
| Agrochemical | N-arylamidine derivatives | High Potency | Acaricide/Insecticide (Voltage-gated channels) |
| Enzyme Inhibition | General Sulfonamides | Carbonic Anhydrase (CA) IX/XII Inhibition |
Chemical Synthesis & Structural Logic[6]
The synthesis of these derivatives typically proceeds via the chlorosulfonation of 3-methylanisole or 4-bromo-3-methoxytoluene. The presence of the ortho-methyl group requires specific conditions to avoid steric hindrance during the amination step.
Synthesis Pathway (Graphviz)
The following diagram illustrates the synthesis of the bioactive Dengue inhibitor SW-b , highlighting the critical intermediate 5-bromo-4-methoxy-2-methylbenzenesulfonamide .
Caption: Synthetic route to bioactive sulfonamide SW-b. The 4-methoxy-2-methyl core is established early, serving as the stable anchor for further derivatization.
Comparative Biological Performance[7]
Case Study 1: Dengue Virus NS5-RdRp Inhibition
Recent research (Zong et al., 2023) identified this scaffold as a potent allosteric inhibitor of the Dengue Virus (DENV) NS5 RNA-dependent RNA polymerase (RdRp).[1]
Performance vs. Controls: The derivative SW-b (containing the 4-methoxy-2-methylbenzenesulfonyl core) was compared against standard inhibitors.[2]
| Compound | Structure Note | IC | Cytotoxicity ( | Selectivity Index (SI) |
| SW-b | 4-OMe-2-Me Scaffold | 11.54 ± 1.30 µM | >133 µM | >11.5 |
| SW-d | 4-OMe-2-Me Analog | 13.54 ± 0.32 µM | >133 µM | >9.8 |
| 3'-dATP | Nucleotide Analog (Control) | 30.09 ± 8.26 µM | N/A | Low |
| NITD008 | Adenosine Analog | No Inhibition* | High | Low |
*Note: NITD008 requires intracellular phosphorylation to be active; SW-b acts directly on the enzyme in vitro.
Mechanism of Action:
Molecular dynamics simulations reveal that the 2-methyl group forces the benzene ring into a specific orientation that enhances
Case Study 2: Carbonic Anhydrase (CA) Inhibition Profile
While primary sulfonamides are classic CA inhibitors, the substitution pattern dictates isoform selectivity.
-
CA II (Cytosolic, Ubiquitous): The bulky 2-methyl group often reduces affinity for the compact active site of CA II compared to the smaller sulfanilamide or acetazolamide.
-
CA IX / XII (Tumor Associated): These isoforms have more accessible active sites. The hydrophobicity provided by the 2-methyl and 4-methoxy groups favors interaction with the hydrophobic patch near the active site entrance of CA IX, potentially offering selectivity over CA II .
Experimental Protocols
Protocol A: Synthesis of 4-Methoxy-2-methylbenzenesulfonamide
Use this protocol to generate the core scaffold for biological screening.
Reagents: 4-Methoxy-2-methylbenzenesulfonyl chloride (1.0 eq), Ammonium hydroxide (28-30% aq, excess), THF or Acetone.
-
Preparation: Dissolve 1.0 g of 4-Methoxy-2-methylbenzenesulfonyl chloride in 10 mL of acetone. Cool the solution to 0°C in an ice bath.
-
Amination: Dropwise add 5 mL of concentrated ammonium hydroxide while stirring vigorously. The reaction is exothermic; maintain temperature <10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
-
Workup: Evaporate the acetone under reduced pressure. The product usually precipitates as a white solid from the remaining aqueous layer.
-
Purification: Filter the solid, wash with cold water (3 x 10 mL), and recrystallize from ethanol/water.
-
Validation:
-
Melting Point: Expect ~140–145°C (verify with literature for specific polymorphs).
-
1H NMR (DMSO-d6): Look for singlet methyl (2.6 ppm), singlet methoxy (3.8 ppm), and broad sulfonamide
(7.0–7.5 ppm).
-
Protocol B: DENV NS5-RdRp Inhibition Assay
Adapted from Zong et al. (2023).
-
Enzyme Prep: Express and purify Recombinant DENV2 NS5 protein.
-
Reaction Mix: 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 2 mM
, 0.5 mM , 1 mM DTT. -
Substrate: Poly(C) RNA template and GTP substrate.
-
Screening: Incubate enzyme (100 nM) with varying concentrations of the sulfonamide derivative (0.1 µM – 100 µM) for 15 mins at 30°C.
-
Initiation: Add GTP and Poly(C). Incubate for 60 mins.
-
Detection: Measure the formation of double-stranded RNA using a fluorescent dye (e.g., PicoGreen) or radiolabeled GTP incorporation.
-
Calculation: Fit data to a sigmoidal dose-response equation to determine
.
Structure-Activity Relationship (SAR) Visualization
The following diagram summarizes the functional logic of the scaffold.
Caption: SAR map of the 4-methoxy-2-methylbenzenesulfonyl scaffold. The 2-methyl group is the critical differentiator, providing the steric bulk necessary for selective enzyme inhibition.
References
-
Zong, K., Li, W., Xu, Y., Zhao, X., Cao, R., Yan, H., & Li, X. (2023).[1][3][4] Design, Synthesis, Evaluation and Molecular Dynamics Simulation of Dengue Virus NS5-RdRp Inhibitors. Pharmaceuticals, 16(11), 1625.[1][3]
-
BenchChem. (n.d.). Structure and Activity Data for 4-Methoxy-2-methylbenzenesulfonamide Derivatives.
-
Franken, E., et al. (2013). N-arylamidine-substituted trifluoroethyl sulfide derivatives as acaricides and insecticides. Patent WO2013092350A1.[5]
-
Supuran, C. T. (2008).[6] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Cited for general CA inhibition mechanism).
Sources
- 1. Design, Synthesis, Evaluation and Molecular Dynamics Simulation of Dengue Virus NS5-RdRp Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. sciprofiles.com [sciprofiles.com]
- 5. WO2013092350A1 - N-arylamidine-substituted trifluoroethyl sulfide derivatives as acaricides and insecticides - Google Patents [patents.google.com]
- 6. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: SAR & Utility of 4-Methoxy-2-methyl-benzenesulfonyl Chloride
This guide provides a technical analysis of the Structure-Activity Relationship (SAR) and synthetic utility of 4-Methoxy-2-methyl-benzenesulfonyl chloride (CAS 10397-64-5). It is designed for medicinal chemists optimizing sulfonyl pharmacophores for GPCR (specifically 5-HT6) and kinase targets.
Executive Summary
In medicinal chemistry, the choice of arylsulfonyl moiety often dictates the metabolic stability and conformational selectivity of a drug candidate. While 4-methoxybenzenesulfonyl chloride (p-anisyl) is a standard "workhorse" for introducing electron-rich sulfonamides, its 2-methylated analog (4-Methoxy-2-methyl-benzenesulfonyl chloride) offers a critical advantage: the "Ortho-Methyl Twist."
This guide compares the 4-Methoxy-2-methyl scaffold against standard alternatives, demonstrating how the steric bulk of the ortho-methyl group modulates potency and ADME properties.
The Pharmacophore: Why 4-Methoxy-2-methyl?
The 4-Methoxy-2-methyl-benzenesulfonyl moiety (henceforth MMS ) is a hybrid pharmacophore combining the electronic donation of a para-methoxy group with the steric governance of an ortho-methyl group.
Comparative Profiling
| Feature | Standard: 4-Methoxy (p-Anisyl) | Alternative: 4-Methyl (Tosyl) | Product: 4-Methoxy-2-methyl (MMS) |
| Electronic Effect | Strong EDG ( | Weak EDG ( | Dual EDG (Synergistic electron density increase) |
| Steric Profile | Planar rotation possible | Planar rotation possible | Restricted Rotation (High torsional barrier) |
| Metabolic Liability | High (ortho-hydroxylation risk) | Low (Benzylic oxidation risk) | Improved (Blocks ortho metabolic site) |
| Solubility | Moderate | Low | Moderate-Low (Methyl adds lipophilicity) |
| Primary Application | General Sulfonamide | Leaving Group / General | Selectivity Filter & Metabolic Blocker |
SAR Case Study: 5-HT6 Receptor Antagonists
The most prominent application of the MMS moiety is in the optimization of serotonin 5-HT6 receptor antagonists, a class critical for cognitive enhancement in Alzheimer's research.
The "Ortho-Effect" Mechanism: In studies of arylsulfonyltryptamines and piperazines (e.g., analogs of SB-271046 ), the sulfonamide bond geometry is crucial.
-
Without 2-Methyl: The sulfonamide N-S bond adopts a low-energy conformation that may bind non-selectively to 5-HT6, 5-HT2A, and 5-HT2C.
-
With 2-Methyl (MMS): The steric clash between the ortho-methyl and the sulfonamide oxygen/nitrogen forces the aromatic ring to twist out of the plane relative to the N-S bond. This pre-organized conformation often fits the specific hydrophobic pocket of 5-HT6 more tightly while clashing with the binding sites of off-targets like 5-HT2C.
Key Insight: The 2-methyl group is not just a hydrophobic filler; it is a conformational lock .
Experimental Protocol: Synthesis of MMS-Sulfonamides
Objective: Synthesis of N-substituted-4-methoxy-2-methylbenzenesulfonamide. Reaction Class: Nucleophilic Substitution (Sulfonylation).
Reagents & Conditions
-
Substrate: Secondary amine (e.g., 1-methylpiperazine or a tryptamine derivative).
-
Reagent: 4-Methoxy-2-methyl-benzenesulfonyl chloride (1.1 equiv).
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (2.0 equiv).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Temperature: 0°C to RT.
Step-by-Step Methodology
-
Preparation: Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (
or Ar). -
Base Addition: Add DIPEA (2.0 mmol) and cool the solution to 0°C using an ice bath.
-
Addition of Chloride: Dissolve 4-Methoxy-2-methyl-benzenesulfonyl chloride (1.1 mmol) in DCM (2 mL) and add dropwise to the reaction mixture over 10 minutes. Note: The reaction is exothermic.[1]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Workup:
-
Quench with saturated
solution. -
Extract with DCM (3 x 10 mL).
-
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO2, Gradient 0-5% MeOH in DCM).
Visualizations
Figure 1: Synthetic Workflow
Caption: Standard sulfonylation workflow using 4-Methoxy-2-methyl-benzenesulfonyl chloride.
Figure 2: SAR Decision Logic (The Ortho-Methyl Twist)
Caption: Mechanistic rationale for selecting the 2-methyl substituted scaffold over the unsubstituted analog.
References
-
5-HT6 Antagonist SAR & Sulfonamide Design
-
Bromidge, S. M., et al. (1999). "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist." Journal of Medicinal Chemistry. Link
- Note: This foundational paper establishes the arylsulfonyl pharmacophore in 5-HT6 ligands, providing the context for methyl/methoxy substitutions.
-
-
General Synthesis of Sulfonamides
-
Bahrami, K., et al. (2009). "Direct Conversion of Sulfonamides to Sulfonyl Chlorides." Journal of Organic Chemistry. Link
-
-
Kinase Inhibitor Applications (VEGFR2)
-
Mylik, S., et al. (2013).[2] "Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors." Beilstein Journal of Organic Chemistry. Link
- Note: Highlights the use of 4-methoxybenzenesulfonyl chloride derivatives as precursors for kinase inhibitor fragments.
-
-
Crystal Structure & Conformation
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Methoxy-2-methyl-benzenesulfonyl Chloride
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. Handling reactive reagents like 4-methoxy-2-methyl-benzenesulfonyl chloride requires not just procedural knowledge, but a deep understanding of the chemical principles that govern its safe neutralization and disposal. This guide provides a comprehensive, step-by-step protocol grounded in the chemistry of sulfonyl chlorides to ensure that this reagent is managed with the expertise and caution it demands.
Core Hazard Assessment: Understanding the Reactivity
4-Methoxy-2-methyl-benzenesulfonyl chloride is a member of the arylsulfonyl chloride family. Its hazard profile is dominated by the reactivity of the sulfonyl chloride functional group (-SO₂Cl). This group is highly electrophilic and susceptible to nucleophilic attack, which is the cornerstone of both its synthetic utility and its hazardous nature.
The primary danger associated with this compound is its violent reaction with water and other nucleophiles.[1] Upon contact with moisture, even humidity in the air, it undergoes rapid hydrolysis to form the corresponding 4-methoxy-2-methyl-benzenesulfonic acid and hydrochloric acid (HCl).[1][2] This reaction is exothermic and the generation of corrosive HCl gas presents a significant inhalation hazard.[1][3] Direct contact with the material will cause severe skin burns and serious eye damage.[3][4][5]
Table 1: Chemical and Hazard Profile
| Property | Data | Source(s) |
| Chemical Name | 4-Methoxy-2-methyl-benzenesulfonyl chloride | [6] |
| CAS Number | 68978-27-8 | [6] |
| Molecular Formula | C₈H₉ClO₃S | [6] |
| Primary Hazards | Causes severe skin burns and eye damage (H314), Reacts with water to liberate toxic gas (HCl). | [4][7] |
| Incompatibilities | Water, strong bases, strong oxidizing agents, alcohols, amines. | [1][3] |
| UN Number | 3261 (Corrosive solid, acidic, organic, n.o.s.) | [3] |
Mandatory Personal Protective Equipment (PPE)
Given the severe corrosive nature and reactivity of this compound, a stringent PPE protocol is non-negotiable.[8] Your equipment is the final barrier between you and the chemical, and its proper use is a critical component of a self-validating safety system.[9][10]
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[7][11] The hydrolysis reaction can cause splashing of corrosive materials, making a face shield essential for protecting the entire face.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[11][12] Do not use light-duty latex or vinyl gloves. Always inspect gloves for tears or punctures before use.
-
Body Protection: A chemical-resistant apron over a flame-resistant lab coat is required.[13] Ensure clothing is fully buttoned and sleeves are down.
-
Respiratory Protection: All handling and disposal procedures must be performed inside a certified chemical fume hood to control exposure to corrosive vapors.[14]
Step-by-Step Disposal Protocol: Controlled Neutralization
The guiding principle for disposing of 4-methoxy-2-methyl-benzenesulfonyl chloride is controlled neutralization . We will intentionally react it with a basic solution to convert it into chemically stable and water-soluble salts. This method is fundamentally safer than attempting to dispose of the reactive compound directly.
Causality of the Method: By slowly adding the sulfonyl chloride to a stirred, cooled solution of a base (like sodium hydroxide), we facilitate a controlled hydrolysis and neutralization. The sulfonyl chloride reacts to form 4-methoxy-2-methyl-benzenesulfonic acid and HCl. The sodium hydroxide immediately neutralizes both acidic byproducts, forming sodium 4-methoxy-2-methyl-benzenesulfonate and sodium chloride, both of which are significantly less hazardous. This controlled, simultaneous reaction and neutralization prevents the buildup of heat and the release of dangerous HCl gas.
Required Materials:
-
Calibrated chemical fume hood
-
Stir plate and magnetic stir bar
-
Beaker or flask of appropriate size (at least 5x the volume of your final solution)
-
Ice bath
-
pH paper or calibrated pH meter
-
1M Sodium Hydroxide (NaOH) solution
-
Properly labeled aqueous hazardous waste container
Experimental Protocol:
-
Preparation: Don all required PPE as detailed in Section 2. Perform all subsequent steps in a certified chemical fume hood.
-
Prepare the Neutralization Bath: Place a beaker containing a magnetic stir bar in an ice bath on a stir plate. For every 1 gram of sulfonyl chloride to be neutralized, add approximately 25 mL of 1M Sodium Hydroxide (NaOH) solution to the beaker. Begin gentle stirring.
-
Controlled Addition: Very slowly, in small portions, add the 4-methoxy-2-methyl-benzenesulfonyl chloride to the stirring, cooled NaOH solution.
-
CRITICAL: Never add water or base to the sulfonyl chloride. This will cause a violent, uncontrolled exothermic reaction. The correct procedure is always to add the reactive reagent to the quenching solution.
-
-
Monitor the Reaction: Observe the reaction closely. If excessive fuming or a rapid increase in temperature occurs, immediately stop the addition until the reaction subsides. The rate of addition should be controlled to keep the temperature of the solution below 40°C.
-
Ensure Complete Reaction: After all the sulfonyl chloride has been added, remove the ice bath and allow the solution to stir at room temperature for at least 1 hour to ensure the reaction is complete.
-
Verify Neutralization: Check the pH of the solution using pH paper or a meter. The final pH should be between 6 and 9. If the solution is still acidic, add more 1M NaOH dropwise until the pH is in the neutral range. If it is too basic, neutralize with 1M HCl.
-
Final Waste Collection: Transfer the neutralized aqueous solution to a properly labeled hazardous waste container designated for corrosive aqueous waste. Consult your institution's Environmental Health and Safety (EHS) department for final pickup and disposal.[15][16]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action. Familiarize yourself with these procedures before beginning work.
Spill Response:
In the event of a small spill inside a chemical fume hood:
-
Do not use water or flammable materials like paper towels.[1]
-
Cover the spill with a non-combustible, inert absorbent material such as dry sand or earth.[1][11]
-
Carefully scoop the contaminated absorbent into a sealed, labeled container.
-
The collected waste is now considered hazardous solid waste. It can be neutralized by slowly adding the solid to a stirred basic solution as described in the disposal protocol above, or disposed of directly through your EHS office.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][7] Seek immediate medical attention.[13][17]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.[13][17]
-
Inhalation: Move the affected person to fresh air immediately.[18] If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][18]
-
Ingestion: Do NOT induce vomiting.[3][7][17] Rinse the mouth with water and give the person two glasses of water to drink, if they are conscious.[17] This can cause severe damage and perforation of the digestive tract.[7] Seek immediate medical attention.[13][17]
Visualization of the Disposal Workflow
The following diagram outlines the critical decision points and procedural flow for safely managing 4-methoxy-2-methyl-benzenesulfonyl chloride waste.
Caption: Disposal workflow for 4-Methoxy-2-methyl-benzenesulfonyl chloride.
References
-
4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. Organisation for Economic Co-operation and Development. [Link]
-
4-Methoxybenzenesulfonyl chloride | C7H7ClO3S. PubChem, National Institutes of Health. [Link]
-
Personal Protective Equipment for Chemical Handling. Safelyio. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services. [Link]
Sources
- 1. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]
- 4. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 4-Methoxy-2-methylbenzenesulfonyl chloride | 68978-27-8 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. pppmag.com [pppmag.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. nbinno.com [nbinno.com]
- 12. safelyio.com [safelyio.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. vumc.org [vumc.org]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. echemi.com [echemi.com]
Personal protective equipment for handling 4-Methoxy-2-methyl-benzenesulfonyl chloride
Title: Operational Safety Guide: Handling 4-Methoxy-2-methyl-benzenesulfonyl chloride
Introduction: The Mechanism of Hazard
Handling 4-Methoxy-2-methyl-benzenesulfonyl chloride requires more than generic safety protocols.[1][2][3][4][5] As a sulfonyl chloride, this compound possesses a specific reactivity profile that dictates your PPE strategy. The primary hazard is not just the compound itself, but its violent hydrolysis upon contact with moisture (including humidity in the air or moisture on skin/mucous membranes).
The Hydrolysis Reaction:
This reaction generates hydrochloric acid gas (a severe respiratory irritant) and the corresponding sulfonic acid (a corrosive organic acid). Therefore, your PPE must protect against corrosive solids , acidic gases , and organic permeation .
Hazard Analysis & Physical Properties
Before selecting PPE, we must quantify the risk. The following data points are critical for risk assessment.
| Property | Value/Description | Implication for PPE |
| CAS Number | 10399-12-9 | Unique Identifier |
| Physical State | Solid (typically off-white/beige powder) | Dust inhalation risk; requires respiratory protection. |
| GHS Classification | Skin Corr.[3][6][7] 1B (Causes severe burns) | Skin contact will cause immediate, irreversible damage. |
| Reactivity | Water Reactive | Moisture exclusion is critical; do not use water for initial cleanup. |
| Boiling Point | ~145-150°C (at reduced pressure) | Thermal stability is moderate; avoid heating open vessels. |
PPE Matrix: The Defense System
Standard nitrile gloves are often insufficient for prolonged contact with chlorinated organic compounds due to permeation. This protocol mandates a tiered PPE approach .
A. Hand Protection (The "Double Barrier" Rule)
-
Primary Layer (Inner): 4 mil Nitrile (Disposable).
-
Secondary Layer (Outer):
-
Routine Handling: 5-8 mil Nitrile or Neoprene (Extended Cuff).
-
Stock Solution Prep / Spill Cleanup:Silver Shield / 4H Laminate Gloves .
-
Why? Sulfonyl chlorides can permeate standard nitrile. Laminate gloves offer broad-spectrum chemical resistance against organic chlorides.
-
B. Eye & Face Protection[3][4][6][7][9]
-
Standard: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are prohibited due to the risk of airborne dust or splash hydrolysis.
-
High Risk (Pouring/Quenching): Add an 8-inch Face Shield over goggles.
C. Respiratory Protection
-
Primary Control: All work MUST be performed inside a certified Chemical Fume Hood.
-
Secondary (Emergency/Spill): Full-face respirator with Multi-Gas cartridges (Organic Vapor + Acid Gas) .
-
Note: The "Acid Gas" component is vital to neutralize the HCl by-product.
-
D. Body Protection
-
Standard: 100% Cotton Lab Coat (Synthetics can melt to skin in a fire).
-
Supplemental: Chemical-resistant apron (Tyvek or PVC) when handling >10g.
Operational Workflow: From Storage to Synthesis
This workflow integrates safety checks directly into the experimental process.
Figure 1: Step-by-step operational workflow ensuring engineering controls are verified before chemical handling.
Detailed Handling Protocol
Step 1: Preparation
-
Dry Everything: Ensure all glassware is oven-dried. Moisture will degrade your reagent and release HCl gas.
-
Ventilation Check: Verify fume hood sash is at the working height and airflow is active.
Step 2: Weighing & Transfer
-
Technique: Do not weigh on an open balance bench.
-
Protocol:
-
Tare a dry vial with a cap inside the hood.
-
Add solid 4-Methoxy-2-methyl-benzenesulfonyl chloride.
-
Cap the vial tightly before removing it from the hood to the balance.
-
Weigh the sealed vial. Return to hood to adjust mass if necessary.
-
Step 3: Reaction Setup
-
Dissolve the sulfonyl chloride in an anhydrous solvent (DCM, THF, or Toluene) immediately.
-
Once in solution, the inhalation risk of the dust is eliminated, but the permeation risk (skin absorption) increases.
Emergency Response & Decontamination
In the event of exposure, speed is critical. The hydrolysis reaction on skin creates acid burns rapidly.
| Incident | Immediate Action |
| Skin Contact | Brush off dry powder first (do not add water to powder on skin). Then flush with water for 15 minutes. |
| Eye Contact | Rinse immediately at eye wash station for 15 minutes.[5] Hold eyelids open. |
| Inhalation | Move to fresh air.[4][6] If breathing is difficult, administer oxygen (trained personnel only). |
| Spill (Solid) | Cover with dry sand or spill pads. Do NOT use wet paper towels (generates HCl gas). |
Disposal & Quenching Plan
Never dispose of active sulfonyl chlorides directly into waste drums. They can pressurize the drum via HCl evolution.
Quenching Protocol:
-
Dilute: Dissolve waste material in a non-reactive solvent (e.g., DCM).
-
Neutralize: Slowly add a 10% Sodium Carbonate (
) or Sodium Bicarbonate ( ) solution.-
Observation: Bubbling (
) indicates active acid neutralization.
-
-
Test: Check pH. Ensure pH is 6-8.
-
Dispose: Separate organic layer for "Halogenated Organic Waste."
Figure 2: Safe disposal logic tree to prevent waste drum pressurization.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733979, 4-Methoxy-2-methylbenzenesulfonyl chloride. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 4-methoxy-2-methylbenzenesulfonyl chloride.[7] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
- 1. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
